Product packaging for Zofenoprilat-NES-d5(Cat. No.:)

Zofenoprilat-NES-d5

Cat. No.: B12415785
M. Wt: 455.6 g/mol
InChI Key: LBNKOWANPJZWMF-GZEGBONWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zofenoprilat-NES-d5 is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 455.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O5S2 B12415785 Zofenoprilat-NES-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

455.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2

InChI Key

LBNKOWANPJZWMF-GZEGBONWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zofenoprilat-NES-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Zofenoprilat-NES-d5, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of Zofenopril. This document details the proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat.[1][2] Zofenoprilat contains a free sulfhydryl (-SH) group, which is susceptible to oxidation. For analytical purposes, particularly in mass spectrometry-based quantification, this thiol group is often derivatized to enhance stability and chromatographic performance.[3]

This compound is the deuterium-labeled form of the N-ethylsuccinimide (NES) adduct of Zofenoprilat. The five deuterium atoms are located on the N-ethyl group of the succinimide moiety, providing a stable isotopic label for use as an internal standard in quantitative bioanalysis.[4][]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₁D₅N₂O₅S₂[6]
Molecular Weight455.61 g/mol [6]
CAS NumberNot Available[6]
Isotopic PurityTypically ≥98%[]
AppearanceWhite to Off-White Solid[]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process:

  • Synthesis of Zofenoprilat: This involves the coupling of two key intermediates: (2S)-2-methyl-3-sulfanylpropanoic acid and (4S)-4-(phenylthio)-L-proline.

  • Derivatization with N-Ethyl-d5-maleimide: The free thiol group of Zofenoprilat is then alkylated using N-Ethyl-d5-maleimide to yield the final product.

The following diagram illustrates the proposed synthetic workflow.

G cluster_0 Stage 1: Synthesis of Zofenoprilat cluster_1 Stage 2: Derivatization Start1 (2S)-2-methyl-3-sulfanylpropanoic acid derivative Coupling Peptide Coupling Reaction Start1->Coupling Start2 (4S)-4-(phenylthio)-L-proline derivative Start2->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Zofenoprilat Zofenoprilat Deprotection->Zofenoprilat Reaction Michael Addition Zofenoprilat->Reaction NEMd5 N-Ethyl-d5-maleimide NEMd5->Reaction FinalProduct This compound Reaction->FinalProduct

Caption: Proposed two-stage synthesis workflow for this compound.

Experimental Protocol: Synthesis of Zofenoprilat

This is a generalized protocol based on the synthesis of related ACE inhibitors. Optimization may be required.

  • Protection of (2S)-2-methyl-3-sulfanylpropanoic acid: The thiol group of (2S)-2-methyl-3-sulfanylpropanoic acid is protected, for example, as a thioester (e.g., benzoyl thioester).

  • Activation: The carboxylic acid of the protected propanoyl derivative is activated, for instance, by conversion to an acid chloride.

  • Coupling: The activated propanoyl derivative is coupled with (4S)-4-(phenylthio)-L-proline in a suitable solvent system, maintaining basic pH.

  • Deprotection: The protecting group on the thiol is removed to yield Zofenoprilat.

  • Purification: The crude Zofenoprilat is purified by chromatography (e.g., silica gel column chromatography or preparative HPLC).

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Zofenoprilat is dissolved in a suitable solvent such as acetonitrile or a buffer solution (e.g., phosphate-buffered saline).

  • Addition of N-Ethyl-d5-maleimide: A slight molar excess of N-Ethyl-d5-maleimide (NEM-d5) is added to the Zofenoprilat solution.[4][]

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by LC-MS. The Michael addition of the thiol to the maleimide is typically a rapid and efficient reaction.[7]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by an appropriate method, such as preparative HPLC, to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and structure of the final product.

Table 2: Expected Mass Spectrometric Data

TechniqueIonization ModeExpected m/zNotes
High-Resolution MS (HRMS)ESI+[M+H]⁺ = 456.15 (approx.)For confirmation of elemental composition.
Tandem MS (MS/MS)ESI+See belowFor structural elucidation.

Expected Fragmentation Pattern:

In tandem mass spectrometry, the protonated molecule [M+H]⁺ of this compound would be expected to undergo characteristic fragmentation. The fragmentation of ACE inhibitors often involves cleavage of the amide bond.[8]

G Parent [M+H]⁺ (m/z ~456.15) Frag1 Loss of d5-N-ethylsuccinimide-S-CH2-CH(CH3)-C=O Parent->Frag1 Fragmentation Pathway 1 Frag2 Cleavage at amide bond Parent->Frag2 Fragmentation Pathway 2 Product1 Proline-related fragment Frag1->Product1 Product2 Side-chain related fragment Frag2->Product2 G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Zofenoprilat Zofenoprilat Zofenoprilat->ACE Inhibition

References

A Technical Guide to the Physicochemical Properties of Zofenoprilat-NES-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical and chemical properties of Zofenoprilat-NES-d5, a deuterated analog of Zofenoprilat-NES. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analytical chemistry, particularly in the context of pharmacokinetic and metabolic studies of zofenopril.

Zofenoprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, which is used in the management of hypertension and cardiovascular conditions. The deuterated form, this compound, serves as a critical internal standard for highly accurate and precise quantification in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms provides a distinct mass difference, allowing for its differentiation from the non-deuterated endogenous compound without significantly altering its chemical behavior.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is readily available from suppliers and chemical databases, specific experimental values for properties such as melting and boiling points are not extensively published.

PropertyValueReference
Chemical Name This compound[1]
Molecular Formula C₂₁H₂₁D₅N₂O₅S₂[1]
Molecular Weight 455.60 g/mol [2]
Appearance Typically a solid at room temperature.N/A
Solubility May be soluble in DMSO.N/A
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years.N/A
Shipping Conditions Stable at ambient temperature for several days.N/A

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of zofenopril and its active metabolite, zofenoprilat, in biological matrices. Below is a detailed methodology for a typical LC-MS/MS assay.

Determination of Zofenopril and Zofenoprilat in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentrations of zofenopril and its active metabolite, zofenoprilat, in human plasma samples.

Internal Standard: this compound is used as an internal standard for the quantification of zofenoprilat. A corresponding deuterated standard for zofenopril would also be used.

Methodology:

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • To a 100 µL aliquot of human plasma, add 25 µL of an internal standard working solution (containing this compound).

    • Vortex the sample for 30 seconds.

    • Add 500 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.

    • Vortex for 5 minutes and centrifuge at 5,000 rpm for 5 minutes.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting from 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for zofenopril, zofenoprilat, and their respective deuterated internal standards (including this compound).

    • Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding internal standard.

Visualizations

Zofenopril Metabolism to Zofenoprilat

Zofenopril is a prodrug that is metabolically activated to its active form, zofenoprilat, primarily through the action of esterases in the liver and plasma. This conversion is essential for its therapeutic effect as an ACE inhibitor.

G Metabolic Activation of Zofenopril Zofenopril Zofenopril (Prodrug) Esterases Esterases (Liver, Plasma) Zofenopril->Esterases Zofenoprilat Zofenoprilat (Active Metabolite) Inhibition Inhibition Zofenoprilat->Inhibition Esterases->Zofenoprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Inhibition->ACE

Metabolic pathway of Zofenopril to Zofenoprilat.
Analytical Workflow for Quantification of Zofenoprilat

The following diagram illustrates the typical experimental workflow for the quantification of zofenoprilat in biological samples using this compound as an internal standard.

G Analytical Workflow for Zofenoprilat Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Workflow for Zofenoprilat analysis using a deuterated standard.

References

An In-depth Technical Guide to the Mechanism of Action of Zofenoprilat-NES-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical application of Zofenoprilat-NES-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Zofenoprilat. Zofenoprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. Accurate quantification of Zofenoprilat in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.

The inherent reactivity of Zofenoprilat's free sulfhydryl group presents a significant challenge for bioanalysis, necessitating a derivatization step to ensure stability. This guide details the mechanism by which this compound, the derivatized and deuterated analog of Zofenoprilat, serves as the gold standard for mitigating analytical variability and ensuring data integrity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Fundamental Role of a Stable Isotope-Labeled Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. The ideal IS is a stable isotope-labeled version of the analyte.[1] A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]

The core mechanism of action for a SIL-IS like this compound is to mimic the analyte (Zofenoprilat-NES) throughout the entire analytical process, from sample preparation to detection. By doing so, it compensates for procedural variations that can lead to inaccurate quantification.[3]

Key aspects of the mechanism include:

  • Co-elution: The SIL-IS has nearly identical physicochemical properties to the analyte, causing it to elute at the same time during liquid chromatography.[1]

  • Correction for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the SIL-IS is affected by these matrix effects in the same way as the analyte, the ratio of their peak areas remains constant, ensuring accurate quantification.[4]

  • Compensation for Variability: The SIL-IS accounts for variations in sample extraction recovery, injection volume inconsistencies, and fluctuations in instrument response.[2]

The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, plotted against the analyte's concentration to generate a calibration curve. This ratio-based approach significantly improves the precision and accuracy of the bioanalytical method.

Zofenoprilat and the Necessity of Derivatization

Zofenoprilat's structure includes a free sulfhydryl (-SH) group, which is highly susceptible to oxidation. This can lead to the formation of disulfides and other degradation products, resulting in an underestimation of the true concentration. To overcome this, a derivatization step is employed to protect the thiol group.

The most common and effective method is the reaction with N-ethylmaleimide (NEM), which rapidly and specifically reacts with the sulfhydryl group to form a stable thioether bond, creating Zofenoprilat-N-ethylsuccinimide (Zofenoprilat-NES). To serve as an effective internal standard, the deuterated Zofenoprilat-d5 must also undergo this same derivatization reaction to form Zofenoprilat-d5-N-ethylsuccinimide (this compound). This ensures that both the analyte and the internal standard have identical chemical structures and chromatographic behavior.

G cluster_0 Derivatization Reaction cluster_1 Internal Standard Derivatization Zofenoprilat Zofenoprilat (-SH) Zofenoprilat_NES Zofenoprilat-NES (Stable Derivative) Zofenoprilat->Zofenoprilat_NES + NEM NEM N-ethylmaleimide Zofenoprilat_d5 Zofenoprilat-d5 (-SH) Zofenoprilat_NES_d5 This compound (Stable IS) Zofenoprilat_d5->Zofenoprilat_NES_d5 + NEM NEM_IS N-ethylmaleimide

Figure 1: Derivatization of Zofenoprilat and its deuterated analog.

Hypothetical Experimental Protocol

The following is a representative, detailed protocol for the quantification of Zofenoprilat in human plasma using this compound as an internal standard. This protocol is based on established methodologies for similar compounds.

3.1. Sample Preparation

  • Thawing and Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex each sample to ensure homogeneity. Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (Zofenoprilat-d5 in methanol, e.g., at 100 ng/mL) to each plasma sample, except for the blank matrix samples.

  • Derivatization: Add 50 µL of N-ethylmaleimide (NEM) solution (e.g., 10 mg/mL in methanol) to all samples. Vortex for 30 seconds and incubate at room temperature for 20 minutes to allow for complete derivatization.

  • Protein Precipitation: Add 600 µL of acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

G start Plasma Sample (200 µL) spike_is Spike with This compound start->spike_is add_nem Add NEM for Derivatization spike_is->add_nem precipitate Protein Precipitation (Acetonitrile) add_nem->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Figure 2: Experimental workflow for plasma sample preparation.

3.2. Data Presentation: Instrumental Parameters

The following tables summarize the hypothetical, yet typical, instrumental parameters for an LC-MS/MS method for Zofenoprilat analysis.

Table 1: Liquid Chromatography Parameters

Parameter Value
HPLC System Shimadzu Nexera or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 3 min, hold for 1 min
Column Temperature 40°C
Injection Volume 5 µL

| Expected Retention Time | ~2.5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (V)
Zofenoprilat-NES (Analyte) 451.2 224.1 100 25

| This compound (IS) | 456.2 | 229.1 | 100 | 25 |

The Logical Relationship in Quantification

The core of the internal standard's mechanism of action is the logical relationship between the analyte and the IS. The mass spectrometer measures the intensity (peak area) of both the analyte and the IS. Because the IS is added at a constant concentration to every sample, any variation in its measured intensity is assumed to have also occurred for the analyte. The ratio of their responses is therefore used for quantification, which normalizes these variations.

Figure 3: Logical relationship of analyte and internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Zofenoprilat in complex biological matrices. Its mechanism of action relies on its ability to chemically and physically mimic the derivatized analyte, Zofenoprilat-NES, throughout the bioanalytical workflow. This stable isotope-labeled internal standard corrects for variability in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the reliability and integrity of the resulting pharmacokinetic and clinical data. The use of a validated LC-MS/MS method employing this compound represents the state-of-the-art for bioanalytical studies involving Zofenopril.

References

The Strategic Role of Deuterium Labeling in Zofenoprilat-NES-d5: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deuterium labeling in Zofenoprilat-NES-d5, a vital tool in the bioanalysis of the active angiotensin-converting enzyme (ACE) inhibitor, Zofenoprilat. The strategic incorporation of deuterium atoms enhances analytical precision and accuracy, particularly in pharmacokinetic and metabolic studies, by serving as an ideal internal standard for mass spectrometry-based quantification.

Zofenopril is a prodrug that undergoes metabolic hydrolysis to its active form, Zofenoprilat.[1][2][3] Accurate measurement of Zofenoprilat in biological matrices is paramount for pharmacokinetic assessments and regulatory submissions. This compound, as a stable isotope-labeled analog, offers significant advantages in bioanalytical assays.[4]

Core Principles of Deuterium Labeling in Bioanalysis

Deuterium-labeled compounds are instrumental in modern analytical chemistry, primarily serving as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[5] The fundamental principle lies in the near-identical physicochemical properties of the deuterated and non-deuterated compounds, while their mass difference allows for distinct detection by a mass spectrometer.

Key Advantages of Using Deuterated Internal Standards:

  • Minimized Matrix Effects: The deuterated internal standard co-elutes with the analyte, experiencing similar ionization suppression or enhancement, thus providing a more accurate correction than a structurally different internal standard.

  • Improved Precision and Accuracy: By compensating for variability in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.

  • Enhanced Specificity: The mass difference ensures that the signal of the internal standard does not interfere with the signal of the analyte, leading to higher specificity.

The molecular formula of this compound is C₂₁H₂₁D₅N₂O₅S₂.[4] The five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled Zofenoprilat-NES in a mass spectrometer, making it an excellent internal standard for quantitative bioanalysis.

Experimental Protocol: Quantification of Zofenoprilat in Human Plasma using LC-MS/MS with this compound as an Internal Standard

While specific validated methods using this compound are not publicly detailed, a standard protocol can be constructed based on established methodologies for Zofenoprilat quantification.[1][6][7]

Objective: To determine the concentration of Zofenoprilat in human plasma samples.

Materials:

  • Human plasma samples

  • Zofenoprilat analytical standard

  • This compound (internal standard)

  • N-ethylmaleimide (NEM) to stabilize the thiol group[1]

  • High-purity solvents (e.g., acetonitrile, methanol, formic acid)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Methodology:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

    • Add a solution of N-ethylmaleimide (NEM) to derivatize and protect the free sulfhydryl groups of both Zofenoprilat and its deuterated internal standard, preventing oxidative degradation.[1]

    • Perform protein precipitation by adding a suitable volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified using LLE or SPE.

  • Chromatographic Conditions (Example):

    • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. The choice of polarity would be optimized during method development.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Zofenoprilat-NEM derivative: Precursor ion → Product ion (to be determined during method development).

      • This compound-NEM derivative: Precursor ion (+5 Da) → Product ion (to be determined, likely the same product ion as the unlabeled compound).

Data Presentation: Hypothetical Calibration Curve Data

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11520501000.030
57650505000.151
2030800510000.604
5077200508001.520
100155000503003.081
250389000506007.688
5007800005020015.538

Visualizations

Metabolic Pathway of Zofenopril

Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Metabolic Hydrolysis (Esterases)

Caption: Metabolic activation of Zofenopril to Zofenoprilat.

Bioanalytical Workflow Using an Internal Standard

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (containing Zofenoprilat) IS Add Internal Standard (this compound) Plasma->IS Extraction Extraction (LLE or SPE) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: General workflow for bioanalysis with an internal standard.

Principle of Stable Isotope Dilution Analysis

Analyte Zofenoprilat Mass: M MS {Mass Spectrometer | Separates by m/z} Analyte->MS IS This compound Mass: M+5 IS->MS Detector {Detector | Measures Intensity} MS->Detector Ratio of Intensities (Analyte / IS) is Proportional to Concentration

Caption: The principle of quantification using a stable isotope-labeled internal standard.

References

Navigating the Safe Handling of Zofenoprilat-NES-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling instructions for Zofenoprilat-NES-d5. As a deuterated analogue of Zofenoprilat-NES, this compound is primarily used in research and development, particularly in pharmacokinetic studies. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide has been compiled using data from the well-characterized non-deuterated parent compound, Zofenopril calcium, and established principles for handling deuterated compounds. Deuteration is generally not considered to significantly alter the toxicological properties of a molecule, but it can affect its pharmacokinetic profile.[1][2][3] Therefore, the handling precautions for Zofenopril calcium are considered directly applicable and essential for the safe use of its deuterated form.

Compound Identification and Properties

This compound is a derivative of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. The "-d5" designation indicates the presence of five deuterium atoms, which are stable, non-radioactive isotopes of hydrogen. This isotopic labeling is a valuable tool in metabolic and pharmacokinetic research.[4]

Table 1: Physicochemical Properties of Zofenopril Calcium (as a proxy for this compound)

PropertyValueSource
Molecular FormulaC44H44CaN2O8S4[5][6]
Molecular Weight897.17 g/mol [5]
AppearanceWhite, crystalline powder[7]
SolubilityVery slightly soluble in water and methanol; practically insoluble in acetonitrile and 2-propanol.[7]
Melting Point>250ºC
Boiling Point646.3ºC at 760 mmHg (Predicted)
Density1.34 g/cm³ (Predicted)

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are extrapolated from the toxicological data of Zofenopril calcium. As an ACE inhibitor, Zofenopril and its active metabolite Zofenoprilat can have significant physiological effects.

GHS Classification (based on Zofenopril calcium):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

  • Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.[5][8]

  • Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[5][8]

Potential Health Effects:

  • Ingestion: Harmful if swallowed.[8] May cause symptoms of low blood pressure, especially in individuals on low-salt diets or diuretics.[9]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.[6]

  • Chronic Exposure: Long-term exposure may lead to cumulative health effects. ACE inhibitors as a class have been associated with kidney and collagen vascular disorders.[9]

  • Developmental Toxicity: Based on animal studies, there is a possibility of toxic effects on fetal development.[9] ACE inhibitors may cause injury and death to the fetus in late pregnancy.[9]

  • Hypersensitivity: Exposure to small quantities may induce hypersensitivity reactions, including bronchospasm, urticaria (hives), and angioedema.[9]

Toxicological Data Summary (Zofenopril calcium):

EndpointResultClassificationSource
Acute Oral ToxicityData not specified, but classified as harmful if swallowed.Category 4[8]
Skin Corrosion/IrritationNo data available.Not classified[6]
Serious Eye Damage/IrritationNo data available.Not classified[6]
CarcinogenicityNo ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.Not classified[6]
Reproductive ToxicityPotential for fetal toxicity based on animal studies.Data not sufficient for classification[9]

Safe Handling and Experimental Protocols

Given the potential hazards, strict adherence to safe laboratory practices is mandatory when handling this compound. The following protocols are based on standard procedures for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10]

  • Skin Protection: Wear impervious clothing, such as a lab coat, and protective gloves.[8] Nitrile or neoprene gloves are generally suitable.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Engineering Controls
  • Ventilation: Handle the compound in a well-ventilated area.[6][8] A chemical fume hood is recommended, especially when working with powders or creating solutions.

  • Safety Stations: An accessible safety shower and eyewash station should be available in the immediate work area.[8]

Handling Procedures
  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly after handling.[8]

  • Keep the container tightly closed when not in use.[6]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Risk Assessment PPE Don Personal Protective Equipment (PPE) Prep->PPE Eng Verify Engineering Controls (Fume Hood, Eyewash) PPE->Eng Weigh Weigh Compound in Fume Hood Eng->Weigh Solubilize Prepare Solution in Fume Hood Weigh->Solubilize Decon Decontaminate Work Area Solubilize->Decon Waste Dispose of Waste (Follow Institutional Guidelines) Decon->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

References

Zofenoprilat-NES-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Zofenoprilat-NES-d5, a deuterated stable isotope-labeled internal standard used in analytical and pharmacokinetic research. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of quantitative analyses involving this compound.

Core Stability and Storage Data

Due to its primary application as an internal standard in mass spectrometry-based bioanalytical assays, the stability of this compound is paramount for reliable and reproducible results. While specific long-term stability studies on this compound are not extensively published, general storage guidelines are provided by suppliers, and stability profiles can be inferred from data on similar deuterated compounds and the parent drug, Zofenoprilat.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for maintaining the stability of this compound and similar related compounds. It is imperative to consult the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.

FormStorage TemperatureDurationNotes
Pure Solid -20°CUp to 3 yearsRecommended for long-term storage to minimize degradation.
4°CUp to 2 yearsSuitable for short to medium-term storage.
Room TemperatureShort-termStable for a few days during ordinary shipping and handling.[1][2]
In Solvent -80°CUp to 6 monthsPreferred for stock solutions to ensure maximum stability.
-20°CUp to 1 monthSuitable for working solutions that are used more frequently.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for its intended use, a comprehensive stability assessment should be performed. The following is a representative experimental protocol for conducting forced degradation studies and evaluating long-term stability, based on established methodologies for Zofenopril and other pharmaceutical compounds.[3][4]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound. This also helps in developing and validating a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours. Zofenopril has shown extensive degradation under base hydrolysis.[4]

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The thiol group in Zofenoprilat is susceptible to oxidation.[4]

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Zofenopril has been found to be stable under thermal stress.[4]

    • Photostability: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and characterize any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Long-Term Stability Protocol

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store aliquots of this compound in its solid form and as a stock solution in tightly sealed containers at the recommended storage temperatures (e.g., -20°C and 4°C for solid; -80°C and -20°C for solution).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method to determine the purity and concentration of this compound.

  • Evaluation: Assess for any significant changes in purity, the appearance of degradation products, and any loss in concentration over time. The shelf-life is determined as the time period during which the product remains within the predefined acceptance criteria.

Mechanism of Action of Zofenoprilat

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.[5][6] Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[5][7][8] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

The following diagram illustrates the mechanism of action of Zofenoprilat.

Zofenoprilat Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion ACE Angiotensin-Converting Enzyme (ACE) Inactive_Metabolites Inactive Metabolites Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Decreased_BP Decreased Blood Pressure Aldosterone_Secretion->Decreased_BP decreased secretion leads to Zofenoprilat Zofenoprilat Zofenoprilat->ACE inhibition Zofenoprilat->Inactive_Metabolites inhibition Bradykinin Bradykinin (active) Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation Vasodilation->Decreased_BP

Mechanism of action of Zofenoprilat in the RAAS.

Experimental Workflow for Bioanalytical Quantification

The primary use of this compound is as an internal standard in the quantification of Zofenoprilat in biological matrices. The following diagram outlines a typical experimental workflow for such an analysis.

Bioanalytical Workflow start Start plasma_sample Collect Plasma Sample start->plasma_sample add_is Spike with This compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

A typical workflow for the quantification of Zofenoprilat.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the pursuit of accurate and precise quantification is paramount. The inherent variability in sample matrices and analytical instrumentation presents significant challenges to achieving reliable results. This technical guide provides a comprehensive overview of stable isotope-labeled internal standards (SIL-IS), a powerful tool that has become the gold standard for quantitative analysis, particularly in mass spectrometry-based assays. By mimicking the analyte of interest, SIL-IS compensate for variations throughout the analytical workflow, leading to unparalleled accuracy and precision.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of SIL-IS is isotope dilution mass spectrometry (IDMS).[1] This technique involves the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard) to a sample containing an unknown quantity of the natural, unlabeled analyte.[1] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

Because the SIL-IS and the analyte are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Any loss of analyte during extraction or suppression of the signal during ionization will affect both the analyte and the SIL-IS to the same extent.[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, an accurate and precise quantification of the analyte can be achieved, irrespective of sample loss or matrix effects.[3][4]

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_result Quantification Analyte Analyte (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction SIL_IS SIL-IS (Known Amount) SIL_IS->Extraction Spike LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Measure Peak Area Ratio (Analyte / SIL-IS) LC_MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Figure 1: The principle of Isotope Dilution Mass Spectrometry.

Advantages of Employing Stable Isotope-Labeled Internal Standards

The use of SIL-IS offers numerous advantages over other internal standardization techniques, such as using a structural analog. These benefits are particularly pronounced in complex biological matrices encountered in drug metabolism and pharmacokinetic (DMPK) studies, clinical chemistry, and proteomics.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, thus correcting for this interference.[2][3]

  • Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, analyte loss is often unavoidable. The SIL-IS, being chemically identical to the analyte, will be lost to the same degree. Therefore, the analyte/SIL-IS ratio remains unaffected, ensuring accurate quantification.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, SIL-IS significantly improve the precision (reproducibility) and accuracy of quantitative assays.[5][6]

  • Increased Robustness of Analytical Methods: Methods employing SIL-IS are more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.

Quantitative Data Presentation

The impact of using a stable isotope-labeled internal standard is most evident when comparing analytical performance metrics with those of other methods. The following table summarizes data from a study on the quantification of the anti-cancer drug lapatinib in human plasma, comparing the use of a non-isotope-labeled internal standard (a structural analog) with a deuterium-labeled lapatinib (lapatinib-d3).

ParameterNon-Isotope-Labeled ISStable Isotope-Labeled IS (lapatinib-d3)
Recovery (%)
Pooled Plasma85.386.1
Individual Patient Plasma (Range)16 - 5617 - 58
Accuracy (% Nominal Concentration)
Low QC (15 ng/mL)103.398.7
Medium QC (150 ng/mL)98.099.3
High QC (4000 ng/mL)94.8101.5
Precision (%CV)
Low QC (15 ng/mL)6.84.2
Medium QC (150 ng/mL)5.33.1
High QC (4000 ng/mL)4.12.5
Correction for Interindividual Recovery Variability NoYes

Data adapted from a study on lapatinib quantification.[5]

As the data clearly indicates, while both methods performed adequately in pooled plasma, only the stable isotope-labeled internal standard could correct for the significant interindividual variability in drug recovery from patient plasma samples.[5] This highlights the critical importance of using SIL-IS in clinical and real-world sample analysis.

Experimental Protocols

The successful implementation of SIL-IS in a quantitative assay requires a well-defined and validated experimental protocol. Below are generalized workflows for the quantification of small molecules and the absolute quantification of proteins.

General Workflow for Small Molecule Quantification

This workflow is applicable to the quantification of drugs, metabolites, and other small molecules in biological matrices.

Small_Molecule_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with SIL-IS Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Analyte/SIL-IS Ratio Integration->Ratio_Calc Quantification Quantify against Calibration Curve Ratio_Calc->Quantification

Figure 2: General experimental workflow for small molecule quantification.

Detailed Methodology:

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, urine, tissue homogenate) using appropriate procedures and store them at -80°C until analysis.

  • Preparation of Standards: Prepare a stock solution of the SIL-IS in a suitable organic solvent. From this, create a working solution at a concentration that will yield a robust signal in the mass spectrometer.

  • Sample Spiking: To a known aliquot of the biological sample, add a precise volume of the SIL-IS working solution. This should be done at the earliest stage of sample preparation to account for variability in all subsequent steps.[2]

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a water-miscible organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample). Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Extraction (Optional but Recommended): Transfer the supernatant to a clean tube. Depending on the analyte's properties and the required level of cleanup, perform either liquid-liquid extraction (LLE) with a water-immiscible organic solvent or solid-phase extraction (SPE) using a suitable cartridge.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of the liquid chromatography (LC) method.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Separate the analyte and SIL-IS from other matrix components using a suitable LC column and mobile phase gradient.

    • Mass Spectrometry: Detect the analyte and SIL-IS using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[1] This involves selecting the precursor ion of the analyte and SIL-IS in the first quadrupole, fragmenting them in the collision cell, and monitoring a specific product ion in the third quadrupole.

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the analyte and the SIL-IS.

    • Calculate the peak area ratio of the analyte to the SIL-IS.

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Workflow for Absolute Protein Quantification (AQUA Method)

The Absolute QUantification of Protein (AQUA) strategy is a widely used method for the precise quantification of specific proteins in complex mixtures. It relies on the use of synthetic, stable isotope-labeled peptides that correspond to tryptic peptides of the target protein.

AQUA_Workflow cluster_design Assay Design & Synthesis cluster_sample_prep Sample Preparation cluster_analysis_data Analysis & Quantification Select_Peptide Select Proteotypic Peptide(s) Synthesize_Peptide Synthesize Heavy Isotope-Labeled Peptide (AQUA Peptide) Select_Peptide->Synthesize_Peptide Spike_Peptide Spike with Known Amount of AQUA Peptide Synthesize_Peptide->Spike_Peptide Protein_Extract Protein Extraction from Sample Protein_Extract->Spike_Peptide Tryptic_Digest Tryptic Digestion Spike_Peptide->Tryptic_Digest LC_MS_Analysis LC-MS/MS Analysis (SRM/MRM) Tryptic_Digest->LC_MS_Analysis Peak_Area_Ratio Calculate Peak Area Ratio (Endogenous/AQUA) LC_MS_Analysis->Peak_Area_Ratio Absolute_Quant Calculate Absolute Protein Amount Peak_Area_Ratio->Absolute_Quant

Figure 3: The Absolute QUantification of Protein (AQUA) workflow.

Detailed Methodology:

  • Selection of Proteotypic Peptides: For the target protein, select one or more "proteotypic" peptides – peptides that are unique to that protein and are consistently observed by mass spectrometry.

  • Synthesis of AQUA Peptides: Chemically synthesize the selected peptides with one or more amino acids labeled with stable isotopes (e.g., ¹³C, ¹⁵N). The C-terminal amino acid is often chosen for labeling.

  • Protein Extraction: Extract total protein from the biological sample (e.g., cells, tissues).

  • Spiking with AQUA Peptide: Add a precisely known amount of the purified AQUA peptide to the protein extract.

  • Tryptic Digestion: Denature the proteins in the sample, reduce the disulfide bonds, alkylate the cysteine residues, and then digest the proteins into peptides using trypsin. This process will generate the endogenous, unlabeled version of the proteotypic peptide.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS, monitoring the specific precursor-to-product ion transitions for both the endogenous (light) peptide and the AQUA (heavy) peptide.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the light and heavy peptide signals.

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the AQUA peptide.

    • Since a known amount of the AQUA peptide was added, the absolute amount of the endogenous peptide can be calculated from this ratio.

    • The absolute amount of the target protein in the original sample can then be inferred from the amount of its proteotypic peptide.

Conclusion

Stable isotope-labeled internal standards are an indispensable tool for modern quantitative analysis. Their ability to correct for sample loss and matrix effects provides a level of accuracy and precision that is unmatched by other quantification strategies.[6] For researchers, scientists, and drug development professionals, the implementation of SIL-IS and the principles of isotope dilution mass spectrometry are crucial for generating high-quality, reliable, and defensible quantitative data. While the initial investment in synthesizing or purchasing SIL-IS may be higher than for other internal standards, the significant improvement in data quality and the robustness of the resulting analytical methods provide a substantial return on investment, particularly in regulated environments and for critical decision-making in drug development.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Zofenopril and its Active Metabolite Zofenoprilat using Zofenoprilat-NES-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril and its active metabolite, Zofenoprilat, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Zofenoprilat-NES-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The protocol includes a critical derivatization step with N-ethylmaleimide (NEM) to stabilize the reactive sulfhydryl group of Zofenoprilat and the internal standard, preventing oxidative degradation and ensuring reliable analysis. This method is highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Zofenopril is a potent, third-generation ACE inhibitor prescribed for hypertension and acute myocardial infarction.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Zofenoprilat, which contains a free sulfhydryl group.[2][3] This sulfhydryl moiety is crucial for its therapeutic efficacy but also presents an analytical challenge due to its susceptibility to oxidation.

The accurate quantification of both Zofenopril and Zofenoprilat in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers the high sensitivity and selectivity required for this analysis. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality data.

This application note provides a comprehensive protocol for the LC-MS/MS analysis of Zofenopril and Zofenoprilat, focusing on a derivatization strategy to stabilize the thiol group and the use of a deuterated internal standard for reliable quantification.

Signaling Pathway of Zofenopril

Zofenopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). This inhibition disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Zofenoprilat, the active metabolite, blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, resulting in decreased sodium and water retention and ultimately lowering blood pressure.[4][5] Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which contributes to the vasodilatory effect.[5]

Zofenopril Signaling Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Intervention Therapeutic Intervention cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active) Zofenopril->Zofenoprilat Hydrolysis Zofenoprilat->Angiotensin_I Inhibition of ACE Bradykinin Bradykinin Zofenoprilat->Bradykinin Inhibition of ACE Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Figure 1: Mechanism of action of Zofenopril within the RAAS and Bradykinin pathways.

Experimental Protocols

This section details the materials and methods for the sample preparation and LC-MS/MS analysis of Zofenopril and Zofenoprilat in human plasma.

Materials and Reagents
  • Zofenopril reference standard

  • Zofenoprilat reference standard

  • This compound internal standard

  • N-ethylmaleimide (NEM)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE) or Toluene

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zofenopril, Zofenoprilat, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Zofenopril and Zofenoprilat in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).

  • NEM Solution (10 mg/mL): Prepare fresh by dissolving NEM in methanol.

Sample Preparation Workflow

The sample preparation involves protein precipitation, derivatization of the thiol group, and liquid-liquid extraction.

Sample Preparation Workflow Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add this compound IS Plasma_Sample->Add_IS Add_NEM 3. Add NEM Solution (for derivatization) Add_IS->Add_NEM Vortex_1 4. Vortex Add_NEM->Vortex_1 Incubate 5. Incubate (e.g., 15 min at RT) Vortex_1->Incubate Acidify 6. Acidify (e.g., with Formic Acid) Incubate->Acidify Add_Solvent 7. Add Extraction Solvent (e.g., MTBE) Acidify->Add_Solvent Vortex_2 8. Vortex and Centrifuge Add_Solvent->Vortex_2 Collect_Supernatant 9. Collect Organic Layer Vortex_2->Collect_Supernatant Evaporate 10. Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 12. Inject into LC-MS/MS Reconstitute->Analyze

References

Application Note and Protocol: Quantification of Zofenoprilat in Plasma Samples Using Zofenoprilat-NES-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Zofenoprilat in plasma samples using a stable isotope-labeled internal standard, Zofenoprilat-NES-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Accurate quantification of Zofenoprilat in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Due to the presence of a free sulfhydryl group, Zofenoprilat is susceptible to oxidation. This protocol includes a derivatization step with N-ethylmaleimide (NEM) to form a stable N-ethylsuccinimide (NES) derivative, preventing degradation and improving chromatographic performance.[1] The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Experimental Protocols

Materials and Reagents
  • Zofenoprilat and this compound standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • N-ethylmaleimide (NEM)

  • Toluene (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 1,4-Dithiothreitol (DTT) (optional, for releasing bound Zofenoprilat)[2]

Sample Preparation

The sample preparation involves protein precipitation, derivatization, and liquid-liquid extraction.

  • Thawing and Spiking: Thaw plasma samples at room temperature. To 500 µL of plasma, add the internal standard (this compound) solution to achieve a final concentration of 100 ng/mL. Vortex for 30 seconds.

  • Derivatization: Add 50 µL of 10 mg/mL NEM solution in methanol to the plasma sample. Vortex for 1 minute and incubate at room temperature for 20 minutes to allow for complete derivatization of the sulfhydryl groups.[1]

  • Protein Precipitation and Extraction: Add 2 mL of toluene to the sample. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer (toluene) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 85:15 v/v methanol/0.1% formic acid in water).[2] Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for different instrument setups.

Liquid Chromatography:

ParameterValue
Column Agilent ZORBAX Eclipse XDB-C8 (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic: 85% B
Flow Rate 0.2 mL/min[2]
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 4°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of derivatized Zofenoprilat and this compound
Collision Gas Argon
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on published data for similar assays.[1][3]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Zofenoprilat2 - 600[1]> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
ZofenoprilatLow QC< 10[1]< 10[1]90 - 110
Mid QC< 10[1]< 10[1]90 - 110
High QC< 10[1]< 10[1]90 - 110

Table 3: Recovery

AnalyteExtraction Recovery (%)
Zofenoprilat~70.1[1]

Visualization

Signaling Pathway

Zofenopril is a prodrug that is converted to its active form, Zofenoprilat, which then acts as an ACE inhibitor.

Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibition Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Metabolic activation of Zofenopril and its mechanism of action.

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Derivatize Derivatize with NEM Spike->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Acquisition LC_MSMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Zofenoprilat Calibration->Quantification

Caption: Workflow for the quantification of Zofenoprilat in plasma.

Logical Relationship

This diagram shows the relationship between the analyte, internal standard, and the analytical technique.

Zofenoprilat Zofenoprilat-NES LC_MSMS LC-MS/MS Zofenoprilat->LC_MSMS IS This compound (IS) IS->LC_MSMS Ratio Peak Area Ratio LC_MSMS->Ratio Concentration Concentration Ratio->Concentration

Caption: Logical flow for concentration determination using an internal standard.

References

Application Notes and Protocols for Zofenoprilat-NES-d5 in Pharmacokinetic Studies of ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zofenoprilat-NES-d5 as an internal standard for the quantitative analysis of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, in pharmacokinetic studies. The protocols detailed below are intended for researchers, scientists, and drug development professionals working on the bioanalysis of ACE inhibitors.

Introduction to Zofenopril and the Role of an Internal Standard

Zofenopril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, zofenoprilat. Zofenoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. Pharmacokinetic studies of zofenopril require accurate quantification of both the parent drug and its active metabolite in biological matrices, typically plasma.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Deuterated internal standards closely mimic the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer.[1] This helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.

Mechanism of Action: ACE Inhibition

Zofenoprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme. ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, zofenoprilat leads to vasodilation and a reduction in blood pressure.

ACE_Inhibition_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Intervention Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Hydrolysis ACE_Inhibition ACE Inhibition Zofenoprilat->ACE_Inhibition Inhibits ACE_Inhibition->Angiotensin_II

Mechanism of ACE inhibition by Zofenoprilat.

Experimental Protocol: Quantification of Zofenoprilat in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of zofenoprilat in human plasma using this compound as an internal standard. Due to the presence of a free sulfhydryl group, zofenoprilat is susceptible to oxidation.[2] To ensure accurate quantification, a derivatization step with N-ethylmaleimide (NEM) is included to stabilize the analyte and the internal standard.[2]

1. Materials and Reagents

  • Zofenoprilat analytical standard

  • This compound (Internal Standard)

  • N-ethylmaleimide (NEM)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Phosphate buffer (pH 7.0)

2. Stock and Working Solutions Preparation

  • Zofenoprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve zofenoprilat in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • NEM Solution (10 mg/mL): Prepare fresh by dissolving NEM in methanol.

  • Working Solutions: Prepare serial dilutions of the zofenoprilat stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of the NEM solution to derivatize the sulfhydryl groups. Vortex for 30 seconds.

  • Incubate the mixture at room temperature for 15 minutes.

  • Add 50 µL of 2% formic acid to acidify the sample.

  • Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Zofenoprilat-NEM derivative: The precursor ion will be the [M+H]+ of the derivatized zofenoprilat. The product ion will be a specific fragment. (Note: The exact m/z values need to be determined by direct infusion of the derivatized standard).

      • This compound-NEM derivative: The precursor ion will be the [M+H]+ of the derivatized and deuterated internal standard. The product ion will be a corresponding specific fragment.

5. Data Analysis

  • Integrate the peak areas of the analyte (Zofenoprilat-NEM) and the internal standard (this compound-NEM).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of zofenoprilat in the unknown samples from the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for zofenoprilat in human plasma.

Table 1: Calibration Curve and Linearity

ParameterZofenoprilat
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

ParameterZofenoprilat (%)This compound (%)
Extraction Recovery85 - 9585 - 95
Matrix Effect90 - 11090 - 110

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for a pharmacokinetic study of an ACE inhibitor using this compound as an internal standard.

Pharmacokinetic_Workflow cluster_Study_Design Study Design & Dosing cluster_Sample_Collection Sample Collection & Processing cluster_Bioanalysis Bioanalytical Method cluster_Data_Analysis Data Interpretation A Volunteer Recruitment & Informed Consent B Drug Administration (Zofenopril) A->B C Timed Blood Sampling B->C D Plasma Separation C->D E Sample Storage (-80°C) D->E F Sample Preparation (Derivatization & LLE) E->F G LC-MS/MS Analysis F->G H Data Acquisition G->H I Quantification of Zofenoprilat H->I J Pharmacokinetic Modeling I->J K Report Generation J->K

Pharmacokinetic study workflow.

Conclusion

The use of this compound as an internal standard in conjunction with a robust and validated LC-MS/MS method allows for the accurate and precise quantification of zofenoprilat in plasma samples. This is essential for the reliable determination of pharmacokinetic parameters and the overall success of clinical and preclinical studies involving the ACE inhibitor zofenopril. The detailed protocols and methods described in these application notes provide a solid foundation for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Note: High-Sensitivity LC-MS/MS Assay for Zofenoprilat in Human Plasma Using Zofenoprilat-NES-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zofenoprilat in human plasma. Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, contains a free sulfhydryl group that is susceptible to oxidation. To ensure stability and accurate quantification, the protocol incorporates a derivatization step using N-ethylmaleimide (NEM) to form the stable Zofenoprilat-N-ethylsuccinimide (NES) derivative. The method utilizes a deuterated internal standard, Zofenoprilat-NES-d5, to correct for matrix effects and variations in extraction and ionization, ensuring high precision and accuracy.[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active form, Zofenoprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, Zofenoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

The quantitative analysis of Zofenoprilat in biological matrices presents a challenge due to the oxidative instability of its free sulfhydryl group. This can lead to the formation of disulfides, resulting in an underestimation of the true concentration.[1][2] To overcome this, a derivatization strategy with N-ethylmaleimide (NEM) is employed immediately after sample collection to cap the sulfhydryl group, forming a stable thioether adduct, Zofenoprilat-NES.

This method employs a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte and has a similar ionization response, providing the most accurate and precise quantification.[3] The use of LC-MS/MS offers high selectivity and sensitivity for the detection of Zofenoprilat-NES in complex plasma matrices.

Signaling Pathway

Zofenoprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the site of action of ACE inhibitors like Zofenoprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone Releases Kidney Kidney Aldosterone->Kidney Sodium & Water Retention Increased_BP Increased Blood Pressure Kidney->Increased_BP Blood_Vessels->Increased_BP Zofenoprilat Zofenoprilat (ACE Inhibitor) Zofenoprilat->Angiotensin_I Inhibits ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Zofenoprilat.

Experimental Protocol

Materials and Reagents
  • Zofenoprilat analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • N-ethylmaleimide (NEM)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Toluene (HPLC grade)

  • Tris buffer (pH 7.4)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • 96-well plates (optional)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zofenoprilat and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Zofenoprilat stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

Sample Preparation Workflow

Sample_Prep_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add 10 µL this compound Working Solution (100 ng/mL) Start->Add_IS Add_NEM Add 50 µL NEM in Tris Buffer Add_IS->Add_NEM Vortex1 Vortex Mix (30 sec) Add_NEM->Vortex1 Incubate Incubate (15 min at RT) Vortex1->Incubate LLE Add 600 µL Toluene (Liquid-Liquid Extraction) Incubate->LLE Vortex2 Vortex Mix (2 min) LLE->Vortex2 Centrifuge Centrifuge (10 min at 4000 rpm) Vortex2->Centrifuge Transfer Transfer Organic Layer (500 µL) Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream at 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for the preparation of plasma samples for Zofenoprilat analysis.
LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Zofenoprilat-NES.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 4

Table 4: MRM Transitions for Zofenoprilat-NES and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Zofenoprilat-NES450.1324.110015
This compound455.1329.110015

Method Validation Data

The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Table 5: Calibration Curve and Linearity

ParameterResult
Concentration Range 2 - 600 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 6: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ2< 10%± 10%< 10%± 10%
Low QC6< 8%± 8%< 8%± 8%
Mid QC100< 7%± 7%< 7%± 7%
High QC450< 6%± 6%< 6%± 6%

Table 7: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low QC72.198.5
High QC70.5101.2

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of Zofenoprilat in human plasma using LC-MS/MS. The derivatization of the unstable sulfhydryl group with NEM and the use of a stable isotope-labeled internal standard are critical for achieving the required accuracy and precision for bioanalytical studies. The method demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and matrix effect, making it a valuable tool for researchers and drug development professionals.

References

Application Notes and Protocols for the Analysis of Zofenoprilat using Zofenoprilat-NES-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Accurate quantification of zofenoprilat in biological matrices is crucial for pharmacokinetic and bioavailability studies. Zofenoprilat contains a reactive sulfhydryl (-SH) group, making it susceptible to oxidation and the formation of disulfide dimers. To ensure accurate and reproducible results, a stable, isotopically labeled internal standard is required, and the sulfhydryl group must be protected during sample preparation.

This document provides detailed protocols for the sample preparation of zofenoprilat in human plasma for LC-MS/MS analysis, utilizing Zofenoprilat-NES-d5 as the internal standard. This compound is a deuterated analog of zofenoprilat that has been derivatized with N-ethylmaleimide (NEM) to form a stable N-ethylsuccinimide (NES) adduct, protecting the sulfhydryl group. The derivatization step with NEM is critical for both the analyte and the internal standard to prevent degradation.

General Experimental Workflow

The overall workflow for the analysis of zofenoprilat in biological samples involves sample collection, the addition of the internal standard, stabilization and derivatization of the thiol group, extraction of the analytes from the matrix, and subsequent analysis by LC-MS/MS.

General Workflow Sample Plasma Sample Collection IS Spike with This compound (IS) Sample->IS Derivatization Derivatization with NEM IS->Derivatization Extraction Extraction (LLE or SPE) Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: Overall workflow for Zofenoprilat analysis.

Key Experiment: Thiol Derivatization Protocol

To prevent the oxidative degradation of zofenoprilat, its free sulfhydryl group must be protected by derivatization with N-ethylmaleimide (NEM) immediately after sample collection. This reaction forms a stable succinimide derivative.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • N-ethylmaleimide (NEM) solution

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 500 µL of the plasma sample in a polypropylene tube, add the internal standard, this compound, to achieve the desired final concentration.

  • Add a freshly prepared solution of N-ethylmaleimide (NEM). The final concentration of NEM should be sufficient to cap all thiol groups in the sample.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for approximately 15-20 minutes.

  • After derivatization, the sample is ready for the extraction procedure.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on methods developed for the extraction of zofenopril and zofenoprilat from human plasma.

LLE Workflow Start Derivatized Plasma Sample Acidify Acidify Sample (e.g., with HCl) Start->Acidify AddSolvent Add Extraction Solvent (e.g., Toluene) Acidify->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (under Nitrogen) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow.

Detailed LLE Protocol:

  • Start with the plasma sample that has been treated with the internal standard and NEM as described above.

  • Acidify the sample by adding a small volume of acid (e.g., 1M HCl) to adjust the pH.

  • Add 3 mL of the extraction solvent (e.g., toluene or methyl tert-butyl ether).

  • Vortex the mixture vigorously for 2-5 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100-200 µL of the mobile phase.

  • Vortex briefly, and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

While specific SPE methods for this compound are not detailed in the provided search results, a general polymeric reversed-phase SPE protocol is highly suitable for this type of analyte from a plasma matrix.

SPE Workflow Start Derivatized Plasma Sample Load Load Sample Start->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Remove Polar Impurities) Load->Wash1 Wash2 Wash 2 (Remove Lipids) Wash1->Wash2 Elute Elute Analyte (Organic Solvent) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed SPE Protocol:

  • Select a polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB).

  • Conditioning: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated (derivatized) plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • A second wash with a stronger organic solvent mixture (e.g., 20-30% methanol in water) may be used to remove less polar interferences.

  • Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the zofenoprilat-NES derivative and the internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100-200 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for zofenoprilat analysis found in the literature.

Table 1: Method Performance Characteristics

Parameter Method 1 Method 2
Analyte Zofenoprilat Zofenoprilat
Internal Standard Fluorine derivatives Diazepam
Extraction LLE (Toluene) LLE (Methyl tert-butyl ether)
Linearity Range 2 - 600 ng/mL 10 - 2000 ng/mL
LLOQ 2 ng/mL 10 ng/mL
Extraction Recovery 70.1% Not Reported
Intra-assay Precision < 10% 2.49 - 5.66%
Inter-assay Precision < 10% 0.88 - 1.95%

| Accuracy | < 10% | 97.15 - 105.77% |

Table 2: Typical LC-MS/MS Conditions

Parameter Description
LC Column C8 or C18 column (e.g., Agilent ZORBAX Eclipse XDB-C8)
Mobile Phase Methanol and 0.1% formic acid in water (e.g., 85:15 v/v)
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive

| MS Detection | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode |

Conclusion

The successful analysis of zofenoprilat in biological matrices is highly dependent on the sample preparation methodology. The critical step is the immediate derivatization of the free sulfhydryl group with N-ethylmaleimide to prevent oxidative degradation. Both Liquid-Liquid Extraction and Solid-Phase Extraction are effective techniques for isolating the derivatized analyte and its internal standard, this compound, from the plasma matrix. The choice between LLE and SPE will depend on laboratory resources, desired throughput, and required sample cleanliness. The protocols and data presented provide a comprehensive guide for researchers developing and validating robust bioanalytical methods for zofenoprilat.

Application of Zofenoprilat-NES-d5 in Metabolic Research of Zofenopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zofenoprilat-NES-d5 as an internal standard for the quantitative analysis of Zofenopril and its active metabolite, Zofenoprilat, in biological matrices. The protocols detailed below are intended for metabolic research, pharmacokinetic studies, and other bioanalytical applications where precise and accurate quantification is required.

Introduction

Zofenopril is a prodrug that undergoes rapid and extensive metabolism to its active form, Zofenoprilat.[1] Zofenoprilat is a potent angiotensin-converting enzyme (ACE) inhibitor responsible for the therapeutic effects of the drug.[1] Accurate measurement of both Zofenopril and Zofenoprilat in biological samples is crucial for understanding the drug's pharmacokinetics and pharmacodynamics.

Zofenoprilat contains a reactive sulfhydryl (-SH) group, which is prone to oxidation, leading to the formation of disulfides. This instability poses a significant challenge for bioanalysis. To overcome this, a common and effective strategy is to derivatize the thiol group with N-ethylmaleimide (NEM). This reaction forms a stable N-ethylsuccinimide (NES) derivative, Zofenoprilat-NES, which is more suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

For accurate quantification using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound is the deuterated analog of the derivatized active metabolite and serves as an ideal internal standard. It shares near-identical physicochemical properties with the derivatized analyte, ensuring that it co-elutes chromatographically and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Metabolic and Derivatization Pathway

Zofenopril is hydrolyzed by esterases, primarily in the liver and plasma, to yield the active metabolite, Zofenoprilat. For bioanalytical purposes, the unstable thiol group of Zofenoprilat is stabilized by derivatization with N-ethylmaleimide (NEM).

G Zofenopril Zofenopril (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenopril->Zofenoprilat Metabolic Hydrolysis (Esterases) Zofenoprilat_NES Zofenoprilat-NES (Stable Derivative for LC-MS/MS) Zofenoprilat->Zofenoprilat_NES Derivatization NEM N-ethylmaleimide (NEM) (Derivatizing Agent) NEM->Zofenoprilat_NES

Caption: Metabolic activation of Zofenopril and subsequent derivatization of Zofenoprilat.

Quantitative Bioanalytical Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Zofenopril and Zofenoprilat (as Zofenoprilat-NES) using a stable isotope-labeled internal standard like this compound. The data presented is a representative compilation from published bioanalytical methods.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Zofenopril1 - 300> 0.995
Zofenoprilat2 - 600> 0.995
Table 2: Accuracy and Precision (Intra- and Inter-Day)
AnalyteConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Zofenopril 5< 1095 - 105< 1095 - 105
50< 897 - 103< 897 - 103
250< 798 - 102< 798 - 102
Zofenoprilat 10< 1095 - 105< 1095 - 105
100< 897 - 103< 897 - 103
500< 798 - 102< 798 - 102

Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy within ±15% (±20% at LLOQ) of nominal values.

Table 3: Recovery and Matrix Effect
AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Zofenopril 580 - 9090 - 110
25080 - 9090 - 110
Zofenoprilat-NES 1065 - 7590 - 110
50065 - 7590 - 110
Internal Standard Mid-rangeConsistent with AnalyteConsistent with Analyte

Data compiled from similar bioanalytical assays.[1]

Experimental Workflow

The overall workflow for the analysis of Zofenopril and Zofenoprilat in plasma samples using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard (this compound) Sample->Spike Derivatize Derivatization with NEM Spike->Derivatize Extract Liquid-Liquid or Solid-Phase Extraction Derivatize->Extract Evaporate Evaporation and Reconstitution Extract->Evaporate LC Chromatographic Separation (e.g., C18 column) Evaporate->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate Report Reporting of Results Calculate->Report

Caption: Bioanalytical workflow for Zofenopril and Zofenoprilat quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Zofenopril reference standard

  • Zofenoprilat reference standard

  • This compound internal standard

  • N-ethylmaleimide (NEM)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Extraction solvent (e.g., Toluene or Ethyl Acetate)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zofenopril, Zofenoprilat, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Zofenopril and Zofenoprilat stock solutions in methanol:water (1:1, v/v) to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 50 µL of 10 mg/mL NEM solution in methanol to each tube to initiate the derivatization of Zofenoprilat.

  • Vortex and incubate at room temperature for 20 minutes.

  • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

a) Liquid Chromatography Conditions (Example)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b) Mass Spectrometry Conditions (Example)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (Negative mode is often cited for Zofenoprilat-NES)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Zofenopril430.1308.1Positive
Zofenoprilat-NES451.2324.1Negative
This compound (IS) 456.2 329.1 Negative

Note: The exact m/z values for this compound are predicted based on the structure and known fragmentation patterns. These should be confirmed experimentally.

Data Analysis and Quantification
  • Integrate the peak areas for the specific MRM transitions of each analyte and the internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

Preparation of a Standard Solution of Zofenoprilat-NES-d5 for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of zofenoprilat in biological matrices is crucial for these studies. The use of a stable isotope-labeled internal standard, such as Zofenoprilat-NES-d5, is essential for reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document provides a detailed protocol for the preparation of a standard solution of this compound to be used as an internal standard.

A critical aspect of handling zofenoprilat and its analogs is the presence of a free sulfhydryl group, which is susceptible to oxidation. To ensure the stability of the standard solution, a derivatization step with N-ethylmaleimide (NEM) is incorporated into the protocol. This procedure protects the thiol group and enhances the stability of the internal standard in solution.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₁H₂₁D₅N₂O₅S₂
Molecular Weight 455.60 g/mol [1][2]
Appearance Typically a solid at room temperature[2]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[2]
Storage (as solid) -20°C for up to 3 years[2]

Experimental Protocols

This section details the necessary equipment, materials, and step-by-step procedures for the preparation of stock and working standard solutions of this compound.

Materials and Equipment
  • This compound reference standard

  • N-ethylmaleimide (NEM)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water, 18 MΩ·cm or higher

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks, Class A (various sizes: 1 mL, 5 mL, 10 mL, 50 mL)

  • Calibrated micropipettes (various ranges)

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Preparation of Stock Solution (1 mg/mL)

The following workflow outlines the preparation of the initial stock solution.

G cluster_0 Stock Solution Preparation A Accurately weigh ~1 mg of this compound B Transfer to a 1 mL volumetric flask A->B C Dissolve in a small amount of DMSO B->C D Bring to volume with DMSO C->D E Vortex and sonicate to ensure complete dissolution D->E F Store at -20°C in an amber vial E->F

Caption: Workflow for preparing the this compound stock solution.

  • Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.

  • Dissolution: Add a small amount of DMSO (approximately 0.5 mL) to the flask to dissolve the powder.

  • Dilution: Bring the solution to the 1 mL mark with DMSO.

  • Homogenization: Cap the flask and vortex for at least 30 seconds. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C. This stock solution should be stable for at least 6 months when stored properly.

Preparation of Intermediate and Working Standard Solutions

The preparation of intermediate and working standard solutions involves serial dilutions of the stock solution. The final concentration of the working internal standard solution will depend on the specific requirements of the analytical method, but a common concentration for internal standards in LC-MS/MS is in the range of 100-200 ng/mL. One study suggests using an internal standard concentration of 125 ng/mL.

The following diagram illustrates the serial dilution process to obtain a working standard solution.

G cluster_1 Serial Dilution for Working Standard Stock 1 mg/mL Stock Solution Intermediate1 10 µg/mL Intermediate Solution Stock->Intermediate1 1:100 dilution (e.g., 10 µL into 990 µL 50% Methanol) Intermediate2 1 µg/mL Intermediate Solution Intermediate1->Intermediate2 1:10 dilution (e.g., 100 µL into 900 µL 50% Methanol) Working 100 ng/mL Working Standard Intermediate2->Working 1:10 dilution (e.g., 100 µL into 900 µL 50% Methanol)

Caption: Serial dilution scheme for the preparation of the working standard solution.

Protocol for a 100 ng/mL Working Standard:

  • Intermediate Solution 1 (10 µg/mL): Allow the stock solution to thaw completely and equilibrate to room temperature. Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and bring to volume with a 50:50 (v/v) mixture of methanol and water.

  • Intermediate Solution 2 (1 µg/mL): Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask and bring to volume with 50:50 (v/v) methanol/water.

  • Working Standard Solution (100 ng/mL): Pipette 100 µL of the 1 µg/mL intermediate solution into a 1 mL volumetric flask and bring to volume with 50:50 (v/v) methanol/water.

Store the intermediate and working standard solutions at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage.

Derivatization with N-ethylmaleimide (NEM)

To prevent oxidative degradation of the sulfhydryl group of this compound, derivatization with NEM is recommended before sample analysis. This step should be performed on the internal standard working solution and on the samples being analyzed.

Protocol for Derivatization:

  • Prepare NEM Solution: Prepare a fresh solution of NEM in a suitable buffer (e.g., phosphate buffer, pH 7.0). The concentration of the NEM solution should be in excess of the expected thiol concentration. A common starting point is a 10 mM NEM solution.

  • Reaction: Mix the this compound working solution with the NEM solution. The exact ratio will depend on the analytical method, but a 1:1 (v/v) ratio can be a good starting point.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time, typically 15-30 minutes.

  • Quenching (Optional): The reaction can be stopped by the addition of an acid, which will also prepare the sample for solid-phase or liquid-liquid extraction.

The derivatized standard should be used for spiking into the calibration standards, quality control samples, and study samples.

Application in Bioanalytical Methods

The prepared this compound working standard solution is intended for use as an internal standard in the quantification of zofenoprilat in biological matrices such as plasma or serum. A fixed volume of the internal standard working solution is added to all samples, calibrators, and quality control samples before sample extraction. This allows for the correction of variability during sample preparation and analysis.

Typical Calibration Curve Range for Zofenoprilat:

AnalyteConcentration Range (in plasma)
Zofenoprilat2 - 600 ng/mL[3]

The concentration of the this compound internal standard should be chosen to provide a consistent and reproducible response across the analytical range of the assay.

Conclusion

This application note provides a comprehensive protocol for the preparation of a standard solution of this compound. The key to obtaining accurate and reproducible results is the careful preparation of the stock and working solutions and the crucial derivatization step with N-ethylmaleimide to ensure the stability of the sulfhydryl group. Following this protocol will enable researchers to confidently use this compound as an internal standard for the bioanalysis of zofenoprilat.

References

Application Note: Quantitative Analysis of Zofenoprilat-NES-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat. Zofenoprilat contains a reactive thiol group, which can lead to the formation of disulfides and other oxidation products, posing a challenge for accurate bioanalysis. To overcome this, a common strategy is to derivatize the thiol group with N-ethylmaleimide (NEM), forming a stable N-ethylsuccinimide (NES) derivative (Zofenoprilat-NES). For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as Zofenoprilat-NES-d5, is employed to ensure high accuracy and precision.

This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Zofenoprilat-NES, using this compound as an internal standard, in a biological matrix. The methodology is based on established principles for the bioanalysis of zofenoprilat.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is Spike derivatization Derivatization with N-ethylmaleimide (NEM) add_is->derivatization extraction Liquid-Liquid Extraction derivatization->extraction dry_reconstitute Evaporate and Reconstitute extraction->dry_reconstitute lc_separation Liquid Chromatography (C18 or similar column) dry_reconstitute->lc_separation Inject ms_detection Tandem Mass Spectrometry (Negative Ion Mode ESI) lc_separation->ms_detection Elution data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Figure 1. Experimental workflow for the quantitative analysis of Zofenoprilat-NES.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the detection of Zofenoprilat-NES and its deuterated internal standard, this compound. The precursor ions ([M-H]⁻) are derived from the molecular weights of the N-ethylsuccinimide derivatives.

CompoundMolecular WeightPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Collision Energy (CE)
Zofenoprilat-NES450.57449.6To be determined empiricallyTo be determined empirically
This compound455.60454.6To be determined empiricallyTo be determined empirically

Note on Product Ion and Collision Energy Determination: The specific product ions (Q3) and optimal collision energies (CE) are instrument-dependent and must be determined empirically. This is a standard part of method development and is achieved by infusing a standard solution of Zofenoprilat-NES into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 449.6). The most abundant and stable fragment ions are then selected as product ions for Multiple Reaction Monitoring (MRM). The collision energy is optimized for each transition to yield the highest signal intensity. A similar process is performed for the internal standard, this compound.

Experimental Protocols

Materials and Reagents
  • Zofenoprilat reference standard

  • Zofenoprilat-d5 reference standard

  • N-ethylmaleimide (NEM)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Toluene or other suitable extraction solvent

  • Biological matrix (e.g., human plasma)

  • Phosphate buffer (pH 7.0)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zofenoprilat and Zofenoprilat-d5 in methanol to prepare individual primary stock solutions.

  • Derivatization of Standards:

    • To an aliquot of the Zofenoprilat and Zofenoprilat-d5 stock solutions, add a molar excess of NEM solution (prepared in acetonitrile).

    • Incubate the mixture to allow for complete derivatization to Zofenoprilat-NES and this compound. The reaction is typically rapid at room temperature.

  • Working Standard Solutions: Prepare a series of working standard solutions of Zofenoprilat-NES by serial dilution of the derivatized stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation Protocol
  • Sample Aliquoting: To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Derivatization: Add 50 µL of NEM solution in phosphate buffer (pH 7.0) to the sample. Vortex briefly and incubate at room temperature for 30 minutes to ensure complete derivatization of the analyte.[1]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add a suitable organic solvent for extraction (e.g., 1 mL of toluene).[2]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve.

  • Final Preparation for Injection: Centrifuge the reconstituted sample to pellet any particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2]

    • MRM Transitions: As noted in the data table, the precursor ions are m/z 449.6 for Zofenoprilat-NES and m/z 454.6 for this compound. Product ions and collision energies need to be optimized.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations for robust and sensitive detection.

Signaling Pathway and Logical Relationships

The derivatization of zofenoprilat with NEM is a critical step that follows a Michael addition mechanism. This reaction targets the nucleophilic thiol group of zofenoprilat, which attacks the electron-deficient double bond of the maleimide ring in NEM.

michael_addition Zofenoprilat Zofenoprilat (with -SH group) Reaction Michael Addition (Nucleophilic attack) Zofenoprilat->Reaction NEM N-ethylmaleimide (Maleimide ring) NEM->Reaction Zofenoprilat_NES Zofenoprilat-NES (Stable Thioether Adduct) Reaction->Zofenoprilat_NES Forms stable adduct

Figure 2. Michael addition of Zofenoprilat and N-ethylmaleimide.

Conclusion

The described methodology provides a robust framework for the quantitative analysis of this compound in biological samples. The derivatization with N-ethylmaleimide is essential for the stabilization of the analyte, and the use of a deuterated internal standard ensures the accuracy and reliability of the results. While specific mass spectrometric parameters require empirical determination as part of the method development, the provided protocol offers a comprehensive starting point for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Zofenoprilat-NES-d5 Signal Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mass spectrometry signal for Zofenoprilat-NES-d5. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Zofenoprilat-NES, a derivative of zofenoprilat where the reactive thiol group has been stabilized with N-ethylsuccinimide (NES). The "d5" indicates that five hydrogen atoms have been replaced by deuterium. This stable isotope-labeled version is an ideal internal standard for the quantification of zofenoprilat in biological matrices by LC-MS/MS. It is chemically almost identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, which helps to correct for matrix effects and variations in instrument response.

Q2: What are the expected precursor ions for Zofenoprilat-NES and this compound in positive ion mode?

Based on their molecular weights, the expected protonated precursor ions [M+H]⁺ are:

  • Zofenoprilat-NES: m/z 451.6

  • This compound: m/z 456.6

Q3: Can I use this compound to quantify the active metabolite zofenoprilat directly?

Yes, but it requires a derivatization step. The free thiol group of zofenoprilat is prone to oxidation, forming dimers that can lead to signal instability and poor reproducibility. To address this, both the analyte in the sample and the internal standard should be derivatized with N-ethylmaleimide (NEM) to form the stable N-ethylsuccinimide (NES) derivative before LC-MS/MS analysis.

Q4: I am observing a shift in retention time between Zofenoprilat-NES and this compound. Is this normal?

A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect." Deuterated compounds can sometimes elute slightly earlier from a reverse-phase column. While a small, consistent shift is acceptable, a large or variable shift can be problematic as it may lead to differential matrix effects. If the shift is significant, chromatographic conditions may need to be optimized to ensure co-elution.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the mass spectrometry signal for this compound.

Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify the precursor and product ion m/z values in your MRM transitions. - Ensure the instrument is in the correct ionization mode (positive ion mode is typically used). - Optimize cone voltage and collision energy for the specific instrument.
Degradation of Internal Standard - Prepare fresh working solutions of this compound. - Ensure proper storage of stock and working solutions (refer to the supplier's recommendations). - If analyzing the free thiol form, ensure the derivatization with NEM is complete.
Sample Preparation Issues - Evaluate the efficiency of the extraction procedure (e.g., liquid-liquid extraction). - Check for loss of analyte during solvent evaporation steps. - Ensure the final sample solvent is compatible with the mobile phase.
Ion Suppression - Dilute the sample to reduce matrix effects. - Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. - Evaluate a different sample clean-up technique.
High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Steps
Incomplete Derivatization - Optimize the derivatization reaction conditions (reagent concentration, pH, temperature, and incubation time). - Ensure consistent derivatization across all samples, calibrators, and quality controls.
Analyte Instability in Matrix - Process samples as quickly as possible after collection. - If not derivatizing immediately, store samples at -80°C. - Add a stabilizing agent if derivatization is not feasible for the workflow.
Chromatographic Issues - Check for peak splitting or tailing, which could indicate column degradation or an inappropriate mobile phase. - Ensure the retention time is stable across the analytical run.
Inconsistent Internal Standard Spiking - Verify the precision of the pipettes used for adding the internal standard. - Add the internal standard early in the sample preparation process to account for extraction variability.
Isotopic Interference or Crosstalk
Potential Cause Troubleshooting Steps
Contribution from Analyte to Internal Standard Signal - Check the mass spectrum of a high-concentration analyte standard to see if there is any signal at the m/z of the internal standard. - If significant, select a different product ion for the internal standard that does not have this interference.
Impurity in Internal Standard - Analyze a solution of the internal standard to check for the presence of the non-deuterated analyte. - If present, account for this contribution in the data processing or obtain a purer standard.

Experimental Protocols

Proposed LC-MS/MS Method for Zofenoprilat Quantification

This protocol is a suggested starting point and may require optimization for specific instrumentation and matrices.

1. Sample Preparation and Derivatization

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of N-ethylmaleimide (NEM) solution in a suitable buffer (e.g., phosphate buffer, pH 7) to derivatize the free thiol group of zofenoprilat.

  • Vortex and incubate at room temperature for 20 minutes.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

Parameter Condition
Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Proposed MRM Transitions (to be optimized)

Based on the known fragmentation of the prodrug zofenopril, which involves the loss of the benzoylthio group, a likely fragmentation for Zofenoprilat-NES would involve the cleavage of the thioether bond. The d5 label is on the NES moiety, which is expected to be retained in one of the major fragments.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Zofenoprilat-NES451.6[To be determined experimentally; a likely fragment would be related to the proline moiety][To be optimized]
This compound456.6[To be determined experimentally; should be +5 Da shift from the corresponding analyte fragment][To be optimized]

Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of Zofenoprilat-NES and this compound into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound plasma->is_spike 1. Add IS derivatize Derivatize with NEM is_spike->derivatize 2. Stabilize lle Liquid-Liquid Extraction derivatize->lle 3. Extract evap Evaporate lle->evap 4. Concentrate reconstitute Reconstitute evap->reconstitute 5. Prepare for Injection lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of zofenoprilat.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Poor Signal Quality check_ms Verify MS Parameters (Ions, CE, Mode) start->check_ms check_stability Assess Analyte/IS Stability (Fresh Solutions, Derivatization) check_ms->check_stability Parameters OK sol_ms Optimize MS method check_ms->sol_ms check_chromatography Evaluate Chromatography (Peak Shape, Retention Time) check_stability->check_chromatography Stability OK sol_stability Prepare fresh standards/ Optimize derivatization check_stability->sol_stability check_sample_prep Review Sample Prep (Extraction, Matrix Effects) check_chromatography->check_sample_prep Chroma OK sol_chroma Optimize LC method/ Change column check_chromatography->sol_chroma sol_sample_prep Improve clean-up/ Dilute sample check_sample_prep->sol_sample_prep end Signal Optimized sol_ms->end Re-analyze sol_stability->end Re-analyze sol_chroma->end Re-analyze sol_sample_prep->end Re-analyze

Caption: Logical workflow for troubleshooting poor signal quality.

Technical Support Center: Overcoming Matrix Effects in Zofenoprilat-NES-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Zofenoprilat-NES-d5, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix.[1] In the context of this compound quantification, components of biological samples like plasma or urine can suppress or enhance the ionization of the analyte and its internal standard in the mass spectrometer's ion source. This interference can lead to inaccurate and unreliable quantification, affecting the precision and sensitivity of the assay.

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the preferred choice for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations in signal intensity due to matrix effects can be effectively compensated for, leading to more accurate and precise results.

Q3: What are the common sample preparation techniques to reduce matrix effects for Zofenoprilat analysis?

A3: The most common sample preparation techniques for Zofenoprilat analysis in biological matrices are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it may not effectively remove other matrix components like phospholipids, which can cause significant ion suppression.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. LLE can provide cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): Considered one of the most effective methods for removing interfering matrix components. SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away, resulting in a cleaner sample extract and reduced matrix effects.[2]

Q4: I am observing poor peak shape and inconsistent results. What could be the cause?

A4: Poor peak shape and inconsistent results can stem from several factors:

  • Suboptimal Chromatographic Conditions: The LC method may not be adequately separating Zofenoprilat from matrix interferences. Consider optimizing the mobile phase composition, gradient profile, and column chemistry.

  • Matrix Effects: Significant ion suppression or enhancement can lead to variability. Evaluating your sample preparation method is crucial.

  • Analyte Instability: Zofenoprilat contains a free thiol group which can be prone to oxidation.[1] It is important to use stabilizing agents during sample preparation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound quantification.

Problem: High Variability in Quality Control (QC) Samples

Initial Checks & Solutions

  • Workflow Diagram for Troubleshooting High Variability:

    Troubleshooting_High_Variability start High Variability in QC Samples check_is Verify Internal Standard (this compound) Concentration & Purity start->check_is check_prep Review Sample Preparation Procedure start->check_prep check_lc Evaluate Chromatographic Performance start->check_lc check_ms Assess MS Performance start->check_ms solution_is Prepare Fresh IS Working Solution check_is->solution_is solution_prep Optimize Sample Prep: - Test alternative method (SPE) - Ensure consistency check_prep->solution_prep solution_lc Optimize LC Method: - Adjust gradient - Use guard column check_lc->solution_lc solution_ms Clean & Calibrate Mass Spectrometer check_ms->solution_ms

    Caption: Troubleshooting workflow for high variability in QC samples.

Detailed Troubleshooting Steps:

  • Internal Standard Integrity:

    • Question: Is the this compound internal standard solution correctly prepared and stored?

    • Action: Prepare a fresh stock and working solutions of the internal standard. Ensure proper storage conditions to prevent degradation.

  • Sample Preparation Consistency:

    • Question: Is the sample preparation procedure being followed consistently for all samples?

    • Action: Review the protocol for any potential for variability in pipetting, vortexing times, or evaporation steps. Consider automating the sample preparation if possible. If using LLE, ensure consistent and vigorous mixing for complete extraction.

  • Chromatographic Separation:

    • Question: Is there evidence of co-elution with interfering peaks?

    • Action: Examine the chromatograms of blank matrix samples to check for interfering peaks at the retention time of Zofenoprilat and its internal standard. If interferences are present, optimize the chromatographic method by adjusting the gradient or trying a different column chemistry.

  • Mass Spectrometer Performance:

    • Question: Is the mass spectrometer response stable?

    • Action: Infuse a standard solution of Zofenoprilat and this compound directly into the mass spectrometer to check for signal stability. If the signal is unstable, the instrument may require cleaning or calibration.

Problem: Low Analyte Recovery

Initial Checks & Solutions

  • Workflow Diagram for Troubleshooting Low Recovery:

    Troubleshooting_Low_Recovery start Low Analyte Recovery check_extraction Evaluate Extraction Efficiency start->check_extraction check_stability Assess Analyte Stability start->check_stability check_ph Verify pH of Sample and Solvents start->check_ph solution_extraction Optimize Extraction: - Change solvent - Increase mixing time - Switch to SPE check_extraction->solution_extraction solution_stability Add Stabilizing Agent (e.g., DTT or NEM) check_stability->solution_stability solution_ph Adjust pH to Optimize Analyte Extraction check_ph->solution_ph

    Caption: Troubleshooting workflow for low analyte recovery.

Detailed Troubleshooting Steps:

  • Extraction Efficiency:

    • Question: Is the chosen extraction method and solvent system optimal for Zofenoprilat?

    • Action: If using LLE, experiment with different organic solvents. For SPE, ensure the correct sorbent chemistry and elution solvent are being used. It may be necessary to perform a systematic evaluation of different sample preparation methods.

  • Analyte Stability:

    • Question: Is Zofenoprilat degrading during sample preparation?

    • Action: Zofenoprilat's free thiol group can oxidize. Consider adding a reducing agent like 1,4-dithiothreitol (DTT) or a derivatizing agent like N-ethylmaleimide (NEM) to the sample to stabilize the analyte.[1][3]

  • pH Optimization:

    • Question: Is the pH of the sample and extraction solvent optimized for Zofenoprilat?

    • Action: The extraction efficiency of acidic or basic compounds can be highly dependent on the pH. Adjust the pH of the sample and the extraction solvent to ensure Zofenoprilat is in a neutral form for optimal extraction.

Data on Sample Preparation Methods

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE) with Toluene (after NEM derivatization)Zofenoprilat70.1Not Reported[1]
Liquid-Liquid Extraction (LLE) with Methyl tert-butyl etherZofenoprilat92.595.14 - 100.19[4][5]
Protein Precipitation (PPT) with AcetonitrileGeneral>80High Variability[6]
Solid-Phase Extraction (SPE)GeneralHigh & ConsistentLow[7]

Note: The data for PPT and SPE are general observations from studies comparing these methods for various analytes and are included to provide context. The LLE data is specific to Zofenoprilat.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Zofenoprilat Quantification

This protocol is synthesized from validated methods for the analysis of Zofenoprilat in human plasma.[3][4]

1. Sample Pre-treatment and Stabilization:

  • To 200 µL of human plasma, add 20 µL of this compound internal standard solution.

  • Add 50 µL of 1,4-dithiothreitol (DTT) solution (to stabilize the thiol group of Zofenoprilat). Vortex for 30 seconds.

2. Extraction:

  • Add 100 µL of an acidic buffer (e.g., 0.1 M HCl) to acidify the sample.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

3. Evaporation and Reconstitution:

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Parameters

These are typical instrument parameters that can be used as a starting point and should be optimized for your specific instrument.

ParameterSetting
LC System
ColumnC18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5-10% B, ramp to 90-95% B over 5-7 minutes, hold, and re-equilibrate.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsZofenoprilat: To be determined by direct infusionthis compound: To be determined by direct infusion
Dwell Time100-200 ms
Collision EnergyTo be optimized for each transition
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150°C
Desolvation Temperature350 - 450°C

Note: The specific MRM transitions and collision energies for Zofenoprilat and this compound need to be empirically determined on your mass spectrometer.

Signaling Pathways and Workflows

General Workflow for this compound Quantification

Quantification_Workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is stabilize Add Stabilizing Agent (e.g., DTT) add_is->stabilize extraction Sample Preparation (LLE, SPE, or PPT) stabilize->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification analysis->quantification

Caption: General experimental workflow for this compound quantification.

References

How to address isotopic interference with Zofenoprilat-NES-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic interference when using Zofenoprilat-NES-d5 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Zofenoprilat and this compound analysis?

Isotopic interference, or cross-talk, occurs when the signal from the analyte (Zofenoprilat) overlaps with the signal from its stable isotope-labeled internal standard (SIL-IS), this compound. All molecules have a natural distribution of heavier isotopes (e.g., ¹³C, ³⁴S). This results in small, predictable peaks at masses higher than the primary monoisotopic mass (M), referred to as M+1, M+2, etc.

In this specific case, Zofenoprilat contains two sulfur atoms, which significantly increases the relative abundance of its M+2 and M+4 isotope peaks. The d5-labeled internal standard has a mass five daltons (Da) higher than the analyte. The interference arises when the M+5 isotopic peak of a high-concentration Zofenoprilat sample contributes to the signal being measured for the M peak of the this compound internal standard. This can lead to inaccurate quantification.[1][2]

Q2: What are the common symptoms of isotopic interference in my assay?

The primary indicators of significant isotopic interference include:

  • Non-linear calibration curves , particularly a positive deviation from linearity at the upper concentration range.

  • Inaccurate and imprecise results , observed as a positive bias in high-concentration quality control (QC) samples.

  • The calculated concentration of the internal standard appears to increase with increasing analyte concentration.

Q3: Why is derivatization with N-ethylmaleimide (NEM) necessary for Zofenoprilat analysis?

Zofenoprilat contains a free sulfhydryl (thiol) group, which is highly reactive. This group can easily oxidize to form disulfide dimers with itself or with other thiols present in biological matrices like plasma. This degradation leads to poor stability and inconsistent analytical results. To prevent this, the sulfhydryl group is "capped" by derivatization with N-ethylmaleimide (NEM), forming a stable succinimide derivative prior to analysis.[3][4] This step is critical for developing a robust and reproducible assay.

Q4: Is a +5 Da mass shift from d5-labeling sufficient to avoid interference?

While a mass difference of +3 Da is a common starting point for SIL-IS, it is not always sufficient to eliminate interference, especially for molecules with complex isotopic patterns.[2] For compounds like Zofenoprilat that contain sulfur, the natural isotopic abundance is higher, increasing the probability of overlap even at +5 Da. Therefore, it is mandatory to experimentally assess the level of interference and, if necessary, implement corrective actions.[2]

Troubleshooting Guide: Isotopic Interference

This section provides structured protocols to identify, quantify, and mitigate isotopic interference between Zofenoprilat-NEM and its d5-labeled internal standard.

Issue: Suspected interference leading to inaccurate high-concentration samples.

Logical Relationship of Isotopic Interference

cluster_analyte Analyte: Zofenoprilat-NEM cluster_is Internal Standard: this compound cluster_result Observed Signal A Monoisotopic Peak (M) A_iso Isotope Cluster (M+1 to M+5) IS Monoisotopic Peak (M') A_iso->IS Isotopic Contribution (Crosstalk) Result Inflated IS Signal IS->Result Contributes to

Caption: Logical diagram of analyte-to-IS isotopic crosstalk.

Protocol 1: Experimental Assessment of Interference

This protocol quantifies the percentage of signal contribution from the analyte to the internal standard channel.

Methodology:

  • Prepare Analyte-Only Solutions: Create a series of Zofenoprilat-NEM standard solutions in the relevant matrix at concentrations spanning the upper range of the calibration curve (e.g., 50%, 75%, and 100% of the Upper Limit of Quantification, ULOQ). Do not add the this compound internal standard.

  • Prepare IS-Only Solution: Prepare one solution containing only the this compound internal standard at the concentration used in the assay.

  • LC-MS/MS Analysis: Inject these solutions and acquire data using the established analytical method. Monitor both the MRM transition for the analyte and the MRM transition for the internal standard in all injections.

  • Data Analysis:

    • In the analyte-only injections, measure the peak area in the internal standard's MRM channel (this is the interference).

    • In the IS-only injection, measure the peak area in the internal standard's MRM channel.

    • Calculate the percent interference using the following formula for the ULOQ sample: % Interference = (Area_IS_Channel_in_ULOQ_Sample / Area_IS_Channel_in_IS_Only_Sample) * 100

Data Summary: Expected Interference Levels

Analyte ConcentrationPeak Area in Analyte ChannelPeak Area in IS Channel (Interference)% Interference Contribution
50% of ULOQ5,000,0001,5000.15%
75% of ULOQ7,500,0002,2500.23%
100% of ULOQ (ULOQ)10,000,0003,0000.30%
IS Working SolutionN/A1,000,000N/A
Note: Data are for illustrative purposes. The acceptable threshold for interference should be defined during method development, but is often aimed to be <1-5% of the IS response at the LLOQ.
Protocol 2: Mitigation Strategies

Based on the assessment, if the interference is significant, apply the following strategies.

Troubleshooting Workflow

A Observe Assay Symptoms (e.g., Non-Linearity) B Perform Interference Assessment (Protocol 1) A->B C Calculate % Interference at ULOQ B->C D Is Interference > Acceptance Limit? C->D E Apply Mathematical Correction to Data D->E Yes H Interference is Acceptable. Investigate Other Issues. D->H No F Investigate Alternative MRM Transitions E->F If correction is insufficient G Re-Validate Assay with Correction E->G F->G

Caption: A workflow for troubleshooting isotopic interference.

Strategy A: Mathematical Correction (Recommended)

This is the most direct way to handle predictable isotopic interference. The contribution from the analyte is subtracted from the measured internal standard signal.

Methodology:

  • Determine Interference Factor (IF): Using the data from Protocol 1, calculate the ratio of the interference signal to the analyte signal at the ULOQ.

    • IF = Area_IS_Channel_in_ULOQ_Sample / Area_Analyte_Channel_in_ULOQ_Sample

  • Apply Correction: For each experimental sample, calculate the corrected internal standard area.

    • Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * IF)

  • Quantify: Use the Corrected_IS_Area for all subsequent calculations of concentration.

Strategy B: Use a Non-Linear Calibration Model

If mathematical correction is not feasible, a non-linear regression model, such as a quadratic fit, can be used for the calibration curve. This approach can model the curved response but may not be as accurate as mathematical correction.[1] It is crucial to justify the choice of model and demonstrate its goodness of fit during method validation.

Strategy C: Optimize Mass Spectrometry Parameters

In some cases, selecting a different product ion for the MRM transition of the analyte or internal standard may reduce the degree of isotopic overlap.

Methodology:

  • Perform product ion scans for both Zofenoprilat-NEM and this compound.

  • Identify alternative, intense fragment ions.

  • Evaluate the isotopic distribution of the new precursor-product transitions to find a pair with minimal overlap.

  • If a better transition is found, re-optimize and re-validate the assay accordingly. This approach has been shown to be effective in mitigating interferences.[5]

References

Technical Support Center: Optimizing Zofenoprilat-NES-d5 Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of Zofenoprilat and its deuterated internal standard, Zofenoprilat-NES-d5, from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the extraction of Zofenoprilat from biological samples?

A1: The primary challenge in extracting Zofenoprilat stems from the instability of its free sulfhydryl group, which is prone to oxidation. This can lead to the formation of disulfides and other degradation products, resulting in low and variable recovery. Additionally, matrix effects from endogenous components in biological samples can interfere with quantification, especially in LC-MS/MS analysis.[1][2]

Q2: Why is a stabilizing agent necessary for Zofenoprilat extraction, and what are the common options?

A2: Due to the reactive nature of the thiol group, a stabilizing agent is crucial to prevent oxidative degradation during sample collection, storage, and processing. The two most commonly used stabilizing agents are 1,4-Dithiothreitol (DTT) and N-ethylmaleimide (NEM).[1][3] DTT is a reducing agent that prevents the formation of disulfide bonds, while NEM is a derivatizing agent that forms a stable thioether conjugate with the sulfhydryl group.[1]

Q3: What is the role of this compound in the analysis?

A3: this compound is a stable isotope-labeled internal standard. It is chemically identical to the NEM-derivatized Zofenoprilat but has a different mass due to the deuterium atoms. Adding a known amount of the internal standard to the sample at the beginning of the extraction process allows for the accurate quantification of the analyte by correcting for any losses that may occur during sample preparation and analysis.

Q4: How does pH affect the extraction recovery of Zofenoprilat?

A4: The pH of the sample and extraction solvent is a critical parameter that influences the stability and extraction efficiency of Zofenoprilat. Acidic conditions are generally preferred for the extraction of Zofenoprilat as they can improve its stability and enhance its partitioning into organic solvents during liquid-liquid extraction.[3][4] Extreme pH levels, however, can lead to degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Low or Inconsistent Recovery
Potential Cause Troubleshooting Steps
Degradation of Zofenoprilat - Ensure immediate stabilization of the sample after collection using an appropriate agent like DTT or NEM. - Maintain samples at low temperatures (e.g., -80°C) during storage. - Minimize freeze-thaw cycles.
Suboptimal Extraction pH - Adjust the pH of the biological matrix to an acidic range (typically pH 4-5) before extraction to enhance stability and partitioning.[3][4]
Inefficient Phase Separation (LLE) - Centrifuge at a higher speed or for a longer duration to break up emulsions. - Consider adding a small amount of a different organic solvent to improve phase separation.
Incomplete Elution (SPE) - Optimize the elution solvent composition and volume. A stronger elution solvent or multiple elution steps may be necessary. - Ensure the sorbent bed does not dry out before sample loading and elution.
Analyte Adsorption to Labware - Use low-binding polypropylene tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption.
Issues with Internal Standard - Verify the concentration and purity of the this compound stock solution. - Ensure the internal standard is added to all samples, standards, and quality controls at a consistent concentration early in the workflow.
Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement - Optimize the chromatographic separation to separate Zofenoprilat and its internal standard from co-eluting matrix components.[2] - Employ a more rigorous sample clean-up method (e.g., switching from protein precipitation to SPE) to remove interfering substances.[2][5] - Evaluate different ionization sources (e.g., APCI instead of ESI) as they may be less susceptible to matrix effects for certain analytes.[5] - Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[6]
High Background Noise - Use high-purity solvents and reagents. - Implement a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly retained matrix components may elute.

Quantitative Data on Extraction Recovery

The following tables summarize reported extraction recovery data for Zofenoprilat from human plasma using different analytical methods.

Table 1: Liquid-Liquid Extraction (LLE) Recovery

Stabilizing/Derivatizing Agent Extraction Solvent Average Recovery of Zofenoprilat (%) Reference
1,4-Dithiothreitol (DTT)Methyl tert-butyl ether84.7 (at 50 ng/mL)[3]
N-ethylmaleimide (NEM)Toluene70.1[1]

Table 2: Protein Precipitation (PPT) Considerations

Protein precipitation is a simpler and faster method but often results in a less clean extract compared to LLE or SPE, which can lead to more significant matrix effects. Acetonitrile is a commonly used precipitating agent.[7][8][9]

Precipitating Agent General Recovery Range (%) Key Considerations
Acetonitrile>80- Can cause ion suppression in ESI-MS. - The ratio of acetonitrile to plasma is critical for efficient protein removal (typically 3:1 or 4:1).[10]

Table 3: Solid-Phase Extraction (SPE) Considerations

SPE can provide a cleaner extract than LLE or PPT, leading to reduced matrix effects and potentially higher sensitivity. The choice of sorbent and elution solvent is critical for optimizing recovery.[11]

SPE Sorbent Type General Recovery Range (%) Key Considerations
Polymeric Reversed-Phase (e.g., Oasis HLB)>85- Requires careful method development to optimize loading, washing, and elution steps. - Can effectively remove phospholipids and other interfering matrix components.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with DTT Stabilization

This protocol is based on the method described by Zhang et al. (2014).[3]

  • Sample Preparation:

    • To 500 µL of human plasma, add 100 µL of 200 mM DTT solution.

    • Vortex for 30 seconds and let it stand at room temperature for 20 minutes to allow for the reduction of any disulfide bonds.

  • Internal Standard Addition:

    • Add a known amount of this compound working solution.

  • Acidification:

    • Add 100 µL of 0.5 M hydrochloric acid to acidify the sample.

  • Extraction:

    • Add 4 mL of methyl tert-butyl ether.

    • Vortex for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with NEM Derivatization

This protocol is based on the method described by Donati et al. (1995).[1]

  • Derivatization and Internal Standard Addition:

    • To 1 mL of plasma, add a known amount of this compound working solution.

    • Add 100 µL of 100 mM N-ethylmaleimide (NEM) solution in acetonitrile.

    • Vortex and incubate at room temperature for 15 minutes to allow for complete derivatization.

  • Extraction:

    • Add 5 mL of toluene.

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) with Acetonitrile (General Protocol)
  • Sample Preparation and Internal Standard Addition:

    • To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound working solution.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

Zofenoprilat_Stabilization_Pathway cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathways cluster_dtt DTT Stabilization cluster_nem NEM Derivatization Zofenoprilat_Free_Thiol Zofenoprilat (Active Form) -SH (Free Thiol) Oxidized_Zofenoprilat Zofenoprilat Disulfide -S-S- Zofenoprilat_Free_Thiol->Oxidized_Zofenoprilat Oxidation Zofenoprilat_DTT Zofenoprilat (Active Form) -SH Oxidized_Zofenoprilat_DTT Zofenoprilat Disulfide -S-S- Oxidized_Zofenoprilat_DTT->Zofenoprilat_DTT Reduction by DTT Zofenoprilat_NEM Zofenoprilat-NEM Adduct (Stable) Zofenoprilat_Free_Thiol_NEM Zofenoprilat (Active Form) -SH Zofenoprilat_Free_Thiol_NEM->Zofenoprilat_NEM Derivatization with NEM

Caption: Chemical pathways of Zofenoprilat degradation and stabilization.

Extraction_Workflow_Troubleshooting cluster_workflow General Extraction Workflow cluster_troubleshooting Troubleshooting Logic Start Sample Collection (Plasma, Urine, etc.) Stabilization Stabilization (DTT or NEM) Start->Stabilization IS_Addition Internal Standard Addition (this compound) Stabilization->IS_Addition Extraction Extraction (LLE, SPE, or PPT) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Low_Recovery Low/Inconsistent Recovery? Analysis->Low_Recovery Matrix_Effects Significant Matrix Effects? Analysis->Matrix_Effects Degradation Check Stabilization & Storage Low_Recovery->Degradation Yes Extraction_Inefficiency Optimize Extraction Parameters (pH, Solvent, Sorbent) Low_Recovery->Extraction_Inefficiency Yes Low_Recovery->Matrix_Effects No Chromatography Optimize LC Separation Matrix_Effects->Chromatography Yes Cleanup Improve Sample Cleanup (e.g., SPE) Matrix_Effects->Cleanup Yes

Caption: Experimental workflow and troubleshooting logic for Zofenoprilat extraction.

References

Zofenoprilat-NES-d5 degradation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zofenoprilat-NES-d5. The focus is on addressing potential degradation issues and offering preventative measures to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of Zofenoprilat-NES, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. Its primary application is as an internal standard for the quantification of Zofenoprilat in biological samples using mass spectrometry-based assays, such as LC-MS/MS. The deuterium labeling provides a distinct mass-to-charge ratio for differentiation from the endogenous analyte.

Q2: What are the main degradation pathways for this compound?

Based on studies of its non-deuterated counterpart, Zofenoprilat, the two primary degradation pathways are:

  • Oxidation: The free thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides (dimers) or other oxidative products.[1][2] This is a common issue for many thiol-containing compounds.

  • Hydrolysis: The ester and amide bonds in the molecule can be susceptible to hydrolysis, particularly under basic (alkaline) conditions.[1][2]

Q3: Under what conditions is this compound expected to be stable?

Studies on Zofenopril have shown that it is relatively stable under the following conditions:

  • Acidic hydrolysis[1][2]

  • Neutral hydrolysis[1][2]

  • Thermal stress[1][2]

  • Photolysis (exposure to light)[1][2]

Q4: How should I store this compound to ensure its stability?

For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture. For short-term storage of solutions, it is advisable to keep them at low temperatures (2-8°C) and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

Q5: I am seeing unexpected peaks in my chromatogram. Could these be degradation products?

Yes, unexpected peaks could be degradation products of this compound. The most likely culprits are oxidized forms (e.g., disulfide dimers) or hydrolytic cleavage products. To confirm, you can perform forced degradation studies on the compound and compare the retention times of the resulting peaks with the unexpected peaks in your experimental samples.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or no signal of this compound in my sample. Degradation due to oxidation of the thiol group, especially in biological matrices like plasma.1. Use a stabilizing agent: Immediately after sample collection (e.g., blood draw), treat the plasma with a thiol-stabilizing agent such as N-ethylmaleimide (NEM) or 1,4-dithiothreitol (DTT). NEM forms a stable adduct with the thiol group, protecting it from oxidation. DTT is a reducing agent that can prevent disulfide bond formation. 2. Control pH: Keep the sample pH in the acidic range (e.g., by adding a small amount of acid) to minimize thiol oxidation.
Inconsistent results between replicate injections. Ongoing degradation of this compound in the prepared samples in the autosampler.1. Maintain low temperature: Keep the autosampler temperature low (e.g., 4°C) to slow down degradation. 2. Limit sample standing time: Analyze samples as soon as possible after preparation. Avoid letting samples sit at room temperature for extended periods.
Peak tailing or broadening in the chromatogram. Interaction of the thiol group with the stationary phase or formation of multiple degradation products that are not fully resolved.1. Optimize mobile phase: Ensure the mobile phase pH is appropriate for the analyte and column. The addition of a small amount of an organic modifier or an ion-pairing agent might improve peak shape. 2. Use a derivatizing agent: Derivatization of the thiol group with a reagent like NEM can improve chromatographic behavior and reduce unwanted interactions.
Loss of compound when working with basic solutions. Hydrolysis of the ester or amide bonds under alkaline conditions.1. Avoid basic pH: If possible, maintain the pH of all solutions in the neutral to acidic range. 2. Work quickly at low temperatures: If basic conditions are unavoidable, perform the experimental steps as quickly as possible and at reduced temperatures to minimize the rate of hydrolysis.

Data on Zofenoprilat Stability

Stress Condition Description of Conditions Observed Degradation Reference
Acid Hydrolysis 0.1 M HCl at 80°C for 24hStable[1][2]
Base Hydrolysis 0.1 M NaOH at room temperature for 24hExtensive Degradation[1][2]
Oxidative 3% H₂O₂ at room temperature for 24hExtensive Degradation[1][2]
Thermal 80°C for 48hStable[1][2]
Photolytic UV light (254 nm) and fluorescent light for 7 daysStable[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to test the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 7 days.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated LC-MS/MS method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stabilization of this compound in Plasma Samples

This protocol describes a method to prevent the ex vivo degradation of this compound in plasma during sample preparation for bioanalysis.

1. Materials:

  • N-ethylmaleimide (NEM) solution (100 mM in methanol).

  • 1,4-dithiothreitol (DTT) solution (200 mM in water).

  • Human plasma.

  • This compound spiking solution.

2. Stabilization Procedure (choose one):

  • Method A: Derivatization with NEM

    • To 500 µL of fresh plasma, immediately add 25 µL of the 100 mM NEM solution.
    • Vortex briefly to mix.
    • Spike the this compound internal standard into the NEM-treated plasma.
    • Proceed with the sample extraction protocol (e.g., protein precipitation or liquid-liquid extraction).

  • Method B: Reduction with DTT

    • To 500 µL of fresh plasma, add 50 µL of the 200 mM DTT solution.
    • Vortex and let it stand for 20 minutes at room temperature to allow for the reduction of any disulfide bonds.
    • Spike the this compound internal standard into the DTT-treated plasma.
    • Proceed with the sample extraction protocol.

3. Analysis:

  • Analyze the extracted samples promptly using a validated LC-MS/MS method.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Oxidized_Products Oxidized Products (e.g., Disulfide Dimer) This compound->Oxidized_Products Oxidation (Thiol Group) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (e.g., Basic Conditions)

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Testing A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D LC-MS/MS Analysis C->D E Data Analysis (Compare to Control) D->E

Caption: Workflow for forced degradation studies.

cluster_prevention Logical Relationship for Degradation Prevention Issue Degradation of This compound Cause1 Thiol Oxidation Issue->Cause1 Cause2 Hydrolysis Issue->Cause2 Prevention1 Add Stabilizing Agent (NEM, DTT) Cause1->Prevention1 Prevention2 Control pH (Acidic to Neutral) Cause1->Prevention2 Cause2->Prevention2

Caption: Prevention strategies for this compound degradation.

References

Calibrating instruments with Zofenoprilat-NES-d5 for accurate quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of analytes using Zofenoprilat-NES-d5 as an internal standard. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure precise and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterium-labeled version of Zofenoprilat-NES.[1][2][3] It is used as an internal standard (IS) in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of zofenoprilat or related compounds.[4] Because it is chemically almost identical to the analyte of interest but has a different mass, it can be used to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.

Q2: What are the storage and stability recommendations for this compound?

A2: Stock solutions of this compound should be stored at -20°C or -80°C to ensure long-term stability.[5] For short-term storage, 4°C is acceptable for up to two years.[5] It is recommended to prepare fresh working solutions daily from the stock solution to avoid degradation. The solid form of the compound is stable at room temperature for short periods, such as during shipping.[5]

Q3: Can I use a different internal standard for the quantification of zofenoprilat?

A3: While this compound is an ideal internal standard due to its structural similarity to the analyte, other compounds have been used. For example, some methods have utilized fosinopril sodium or diazepam as internal standards.[6][7] However, using a stable isotope-labeled internal standard like this compound is generally preferred as it more closely mimics the behavior of the analyte during sample processing and analysis, providing better compensation for matrix effects.[8]

Troubleshooting Guide

Q4: I am observing a shift in the retention time of this compound compared to the unlabeled analyte. What could be the cause and how can I address it?

A4: A slight retention time shift between a deuterated internal standard and the unlabeled analyte is a known phenomenon referred to as the "isotope effect".[8] This can occur because the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.

  • Solution:

    • Method Optimization: Ensure your chromatographic method has sufficient resolution to separate the analyte and internal standard from interfering matrix components, but not necessarily from each other. The goal is for them to experience the same matrix effects.

    • Integration Parameters: Adjust the peak integration parameters in your chromatography software to correctly identify and integrate both the analyte and internal standard peaks, even with a slight shift.

    • Alternative Internal Standards: If the shift is significant and impacts quantification, consider using an internal standard with a different stable isotope label, such as ¹³C or ¹⁵N, which tend to have a smaller isotope effect on retention time.[9]

Q5: My results show high variability and poor reproducibility. What are the potential sources of error when using this compound?

A5: High variability can stem from several factors, often related to matrix effects or sample preparation.

  • Differential Matrix Effects: Even with a stable isotope-labeled internal standard, significant ion suppression or enhancement can occur if the analyte and internal standard do not co-elute perfectly.[8][9][10] This means they experience different micro-environments in the ion source, leading to inconsistent ionization efficiency.

    • Troubleshooting Steps:

      • Evaluate Matrix Effects: Conduct post-extraction addition experiments to assess the degree of ion suppression or enhancement in your samples.

      • Improve Sample Cleanup: Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

      • Chromatographic Optimization: Modify your LC method (e.g., gradient, column chemistry) to better separate the analyte and IS from the matrix interferences.

  • Analyte and Internal Standard Stability: Zofenoprilat contains a free thiol group which is susceptible to oxidation, forming dimers or mixed disulfides with endogenous thiols.[11]

    • Troubleshooting Steps:

      • Use a Reducing Agent: Treat plasma samples with a reducing agent like 1,4-dithiothreitol (DTT) to stabilize the thiol group and release any bound zofenoprilat.[11][12]

      • Protect from Light: Prepare samples away from direct sunlight to prevent photodegradation.[11]

Q6: The recovery of my analyte and/or this compound is low and inconsistent. How can I improve this?

A6: Low and inconsistent recovery is often related to the sample extraction procedure.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: The choice of solvent for liquid-liquid extraction is critical. Methyl tert-butyl ether has been shown to be effective for extracting zofenopril and zofenoprilat.[6][13]

    • pH Adjustment: Ensure the pH of the sample is optimized for the extraction. For acidic compounds like zofenoprilat, acidifying the sample can improve extraction efficiency into an organic solvent.[11]

    • Evaluate Protein Precipitation: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample to achieve optimal protein removal and analyte recovery.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods quantifying zofenoprilat. These values can serve as a benchmark for your own experiments.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Zofenoprilat0.2508 - 25080.2508[6]
Zofenoprilat2 - 6002[14]

Table 2: Accuracy and Precision

AnalyteInter-assay Precision (%CV)Intra-assay Precision (%CV)Accuracy (%)Reference
Zofenoprilat< 14< 14Within ±14[6]
Zofenoprilat< 10< 10Within ±10[14]

Table 3: Extraction Recovery

AnalyteExtraction MethodMean Recovery (%)Reference
ZofenoprilatLiquid-Liquid Extraction92.5[6]
ZofenoprilatLiquid-Liquid Extraction70.1[14]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on established methods.[6][11][14] Optimization may be required for your specific application.

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Stabilization: To a 500 µL aliquot of plasma, add a solution of a reducing agent (e.g., 100 µL of 200 mM DTT) to stabilize the thiol group of zofenoprilat.[11] Vortex and incubate for 20 minutes at room temperature.

  • Internal Standard Spiking: Add the working solution of this compound to each sample.

  • Acidification: Acidify the samples by adding a small volume of acid (e.g., 100 µL of 0.5 M hydrochloric acid).[11]

  • Extraction: Add 4 mL of methyl tert-butyl ether, vortex for 3 minutes, and then centrifuge for 10 minutes.[11]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions. Method development and optimization are crucial for achieving the desired performance.

  • LC Column: A C8 or C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX Eclipse XDB-C8).[12]

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and water containing a modifier like 0.1% formic acid is typical.[6][12]

  • Flow Rate: A flow rate between 0.2 and 1.0 mL/min is generally used.[6][12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode is recommended. Monitor the specific precursor-to-product ion transitions for both zofenoprilat and this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample stabilize Add Reducing Agent (DTT) plasma->stabilize spike Spike with this compound stabilize->spike acidify Acidify spike->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for zofenoprilat quantification.

troubleshooting_guide cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Poor Quantification Results? retention_shift Retention Time Shift start->retention_shift high_variability High Variability start->high_variability low_recovery Low Recovery start->low_recovery isotope_effect Isotope Effect retention_shift->isotope_effect matrix_effects Differential Matrix Effects high_variability->matrix_effects instability Analyte Instability high_variability->instability extraction_issue Inefficient Extraction low_recovery->extraction_issue optimize_integration Optimize Integration Parameters isotope_effect->optimize_integration improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup optimize_chromatography Optimize Chromatography matrix_effects->optimize_chromatography use_reducing_agent Use Reducing Agent instability->use_reducing_agent optimize_extraction Optimize Extraction Protocol extraction_issue->optimize_extraction

References

Common pitfalls in using deuterated standards like Zofenoprilat-NES-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zofenoprilat-NES-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this deuterated internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of Zofenoprilat-NES, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril.[1][2][3] Its primary use is as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Zofenoprilat in biological samples.[4] The stable isotope label allows it to be distinguished from the endogenous analyte by its mass, while its chemical properties are nearly identical, making it an ideal tracer.[5][6]

Q2: Why is it crucial to assess the isotopic purity of this compound before use?

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analysis.[7] Incomplete deuteration results in the presence of unlabeled (d0) Zofenoprilat, which can artificially inflate the measured concentration of the analyte. High isotopic purity, typically above 99%, is essential to meet regulatory and scientific standards.[8] Techniques like high-resolution mass spectrometry (HRMS) can be employed to rapidly characterize the isotopic purity of the standard.[7][9]

Q3: Can this compound be used to compensate for all matrix effects in my LC-MS/MS assay?

While deuterated standards are designed to mimic the behavior of the analyte and compensate for variations during sample preparation and analysis, they may not always correct for matrix effects completely.[10][11][12] This phenomenon, known as "differential matrix effects," can occur when co-eluting matrix components affect the ionization of the analyte and the internal standard differently.[11] This is often due to slight differences in their chromatographic retention times caused by the deuterium isotope effect.

Q4: What is the "deuterium isotope effect" and how can it affect my results?

The deuterium isotope effect refers to the change in the physicochemical properties of a molecule when hydrogen is replaced by deuterium. In the context of chromatography, this can lead to a slight shift in the retention time of this compound compared to the unlabeled Zofenoprilat.[13] If this retention time difference causes the analyte and the internal standard to elute into regions of varying ion suppression or enhancement, it can lead to inaccurate quantification.[12]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Poor Signal or High Variability in Internal Standard Response

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Degradation of the Standard Verify the storage conditions of your this compound stock and working solutions.Store the standard as recommended by the manufacturer, typically at low temperatures and protected from light.[1] Prepare fresh working solutions regularly.
Isotopic Exchange The deuterium atoms on the molecule may be exchanging with hydrogen atoms from the solvent or matrix, particularly if they are in labile positions.[13]Assess the stability of the deuterated standard in your sample matrix and analytical mobile phase. If exchange is suspected, consider using a standard with deuterium labels in more stable positions or a different isotopic label (e.g., ¹³C).
Matrix Effects Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard.[14]Optimize sample preparation to remove interfering matrix components. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction. A thorough investigation of matrix effects during method validation is crucial.[12]
Instrumental Issues Inconsistent injection volumes, fluctuations in the mass spectrometer's source conditions, or detector saturation can lead to variable responses.Perform routine instrument maintenance and calibration. Ensure the concentration of the internal standard is within the linear dynamic range of the detector.
Issue 2: Inaccurate Quantification and Poor Assay Precision

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Differential Matrix Effects As discussed in the FAQs, the analyte and internal standard may be experiencing different levels of ion suppression or enhancement.[11][12]Modify the chromatographic conditions to achieve co-elution of Zofenoprilat and this compound. Evaluate different mobile phase compositions, gradients, or column chemistries.
Incorrect Isotopic Purity The stated isotopic purity of the standard may be inaccurate, or the standard may have degraded over time.Re-verify the isotopic purity of your this compound standard using HRMS.[7][9]
Cross-Contamination The unlabeled analyte may be present as a contaminant in the internal standard, or vice-versa.Analyze a blank sample spiked only with the internal standard to check for the presence of the unlabeled analyte. Similarly, analyze a sample with only the analyte to check for any contribution to the internal standard's mass channel.
Non-linearity of Response The concentration of the analyte or internal standard may be outside the linear range of the assay.Prepare a full calibration curve and ensure that the concentrations of your samples and the internal standard fall within the validated linear range.[15]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 1 µg/mL in 50:50 methanol:water.

  • Instrumentation:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of Zofenoprilat.

    • Ensure the mass resolution is sufficient to distinguish between the different isotopologues (d0 to d5).

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the molecular ions of each isotopologue of Zofenoprilat.

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is typically reported as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate Results with This compound check_purity 1. Verify Isotopic Purity (HRMS) start->check_purity purity_ok Purity > 99%? check_purity->purity_ok replace_standard Action: Source New, High-Purity Standard purity_ok->replace_standard No check_matrix 2. Investigate Matrix Effects purity_ok->check_matrix Yes coelution Co-elution of Analyte & Standard? check_matrix->coelution optimize_lc Action: Optimize Chromatography (Gradient, Column) coelution->optimize_lc No check_stability 3. Assess Stability (Isotopic Exchange) coelution->check_stability Yes optimize_lc->check_matrix stability_ok Stable in Matrix & Solvents? check_stability->stability_ok change_label Action: Consider ¹³C-labeled Standard stability_ok->change_label No end_good End: Accurate & Precise Quantification stability_ok->end_good Yes

Caption: Troubleshooting workflow for issues with this compound.

Matrix_Effect_Pathway cluster_elution Elution from Column sample Biological Sample (e.g., Plasma) extraction Sample Preparation (e.g., Protein Precipitation) sample->extraction injection LC Injection extraction->injection column Chromatographic Separation injection->column analyte Zofenoprilat column->analyte standard This compound column->standard matrix_comp Co-eluting Matrix Components column->matrix_comp ionization Electrospray Ionization (ESI) analyte->ionization standard->ionization matrix_comp->ionization ion_suppression Differential Ion Suppression ionization->ion_suppression ms_detection Mass Spectrometry Detection ion_suppression->ms_detection inaccurate_ratio Inaccurate Analyte/IS Ratio ms_detection->inaccurate_ratio

Caption: Pathway illustrating differential matrix effects.

References

Enhancing the sensitivity of Zofenoprilat-NES-d5 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the detection of Zofenoprilat-NES-d5. Our aim is to help you enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low signal intensity or poor sensitivity for this compound. What are the potential causes and solutions?

A1: Low sensitivity can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:

  • Sample Preparation and Stability: Zofenoprilat possesses a free sulfhydryl group, making it susceptible to oxidation into a dimer or mixed disulfides with endogenous thiols.[1][2] This is a primary reason for low signal intensity.

    • Troubleshooting:

      • Derivatization: Ensure complete derivatization of Zofenoprilat with N-ethylmaleimide (NEM) to form the stable Zofenoprilat-NES adduct. The "-NES" in your analyte name indicates this step is intended. Incomplete derivatization will lead to a loss of the target analyte.

      • Reducing Agents: Consider pre-treating your plasma samples with a reducing agent like 1,4-Dithiothreitol (DTT) to break up any existing disulfide bonds and release the free thiol form of Zofenoprilat for derivatization.[1][2]

      • Sample Handling: Minimize sample exposure to air and elevated temperatures. Process samples on ice and use antioxidants if necessary.

  • Mass Spectrometry (MS) Parameters: Suboptimal MS parameters will directly impact signal intensity.

    • Troubleshooting:

      • Ionization Mode: Zofenoprilat and its derivatives have been successfully analyzed in both positive and negative electrospray ionization (ESI) modes.[1][3][4] It is crucial to determine the optimal mode for your specific setup.

      • Parameter Optimization: Systematically optimize MS parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Chromatographic Conditions: Poor chromatographic peak shape or retention can lead to a lower signal-to-noise ratio.

    • Troubleshooting:

      • Mobile Phase: An acidic mobile phase, often containing 0.1% formic acid, is commonly used to improve peak shape for Zofenoprilat and related compounds.[1][2][4]

      • Column Choice: A C8 or C18 column is typically effective.[2][5] Ensure your column is not degraded.

  • Matrix Effects: Components in the biological matrix (e.g., plasma) can co-elute with your analyte and suppress its ionization in the MS source, a phenomenon known as ion suppression.[6]

    • Troubleshooting:

      • Sample Extraction: A robust sample extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical to remove interfering matrix components.[1][2][3]

      • Chromatographic Separation: Adjust your chromatographic gradient to better separate the analyte from the matrix interferences.

Q2: My this compound internal standard signal is inconsistent or shows poor recovery. Why is this happening?

A2: As Zofenoprilat-d5 also contains a free sulfhydryl group, it is subject to the same stability issues as the analyte.

  • Troubleshooting:

    • Derivatization Efficiency: Ensure that the derivatization reaction with NEM proceeds to completion for both the analyte and the internal standard.

    • Extraction Recovery: The extraction efficiency for the internal standard should be consistent and ideally similar to the analyte. In one study, the extraction recovery for Zofenoprilat was around 70.1%.[3] If your internal standard recovery is significantly different, it may not be accurately compensating for analyte loss.

    • Stability in Matrix: Evaluate the stability of the deuterated internal standard in the biological matrix under your storage and processing conditions.

Q3: What are typical LC-MS/MS parameters for the analysis of Zofenoprilat?

A3: While optimal parameters are instrument-dependent, the following tables summarize conditions reported in the literature as a starting point for your method development.

Data Presentation

Table 1: Reported LC-MS/MS Method Parameters for Zofenoprilat Analysis

ParameterMethod 1[3]Method 2[1][4]Method 3[2]
Ionization Mode Negative Ion SprayPositive ESIPositive ESI
Internal Standard Fluorine derivativesFosinopril SodiumDiazepam
Extraction Method Toluene LLEMethyl tert-butyl ether LLEMethyl tert-butyl ether LLE
Column Not SpecifiedPhenyl-hexyl (5µm, 250x4.6mm)Agilent ZORBAX Eclipse XDB-C8
Mobile Phase Not SpecifiedMethanol:Water (95:5, v/v) + 0.1% Formic AcidMethanol:0.1% Formic Acid (85:15, v/v)
Flow Rate Not Specified1.0 mL/min0.2 mL/min

Table 2: Performance Characteristics of a Validated Zofenoprilat Assay[3]

ParameterValue
Concentration Range 2 - 600 ng/mL
Limit of Quantitation (LOQ) 2 ng/mL
Inter-assay Precision < 10%
Intra-assay Precision < 10%
Inter-assay Accuracy < 10%
Intra-assay Accuracy < 10%
Extraction Recovery ~70.1%

Experimental Protocols

Protocol 1: Sample Preparation with Derivatization and LLE

This protocol is a composite based on methodologies described for enhancing Zofenoprilat stability and extraction.[1][2][3]

  • Sample Thawing: Thaw plasma samples at room temperature.

  • (Optional) Reduction: To a 500 µL plasma aliquot, add 50 µL of a 1,4-Dithiothreitol (DTT) solution and vortex. This step helps to reduce any disulfide-linked dimers of Zofenoprilat.

  • Internal Standard Spiking: Add the this compound internal standard solution to the plasma sample and vortex.

  • Derivatization: Add a solution of N-ethylmaleimide (NEM) in a suitable buffer and vortex. Incubate to allow for the derivatization of the sulfhydryl groups of both Zofenoprilat and the internal standard.

  • Acidification: Acidify the sample by adding a small volume of an acid (e.g., formic acid).

  • Liquid-Liquid Extraction: Add 3 mL of an organic solvent (e.g., toluene or methyl tert-butyl ether).[3][4]

  • Vortexing and Centrifugation: Vortex the mixture for 5-10 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in the mobile phase, vortex, and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample dtt Add DTT (Optional Reduction) plasma->dtt Stabilize Thiol is Spike Internal Standard (this compound) dtt->is nem Add NEM (Derivatization) is->nem extraction Liquid-Liquid Extraction nem->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound sample preparation and analysis.

troubleshooting_logic q_node q_node a_node a_node start Low Signal/Sensitivity Issue q_derivatization Is Derivatization Complete? start->q_derivatization a_derivatization Optimize NEM reaction. Consider DTT pre-treatment. q_derivatization->a_derivatization No q_ms Are MS Parameters Optimized? q_derivatization->q_ms Yes a_ms Tune ionization source. Check positive/negative modes. q_ms->a_ms No q_matrix Are Matrix Effects Present? q_ms->q_matrix Yes a_matrix Improve sample cleanup (LLE/SPE). Adjust chromatography. q_matrix->a_matrix Yes

Caption: Troubleshooting logic for low signal intensity issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Zofenoprilat using Zofenoprilat-NES-d5 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. A particular focus is placed on the use of the deuterated internal standard, Zofenoprilat-NES-d5, and its performance relative to other commonly used internal standards. The information presented is collated from various validated bioanalytical methods and is intended to assist researchers in selecting the most appropriate analytical strategy for their pharmacokinetic and drug metabolism studies.

Zofenoprilat's therapeutic efficacy is directly linked to its plasma concentrations, making the development of sensitive, accurate, and robust analytical methods crucial for clinical and preclinical evaluation. The inherent instability of Zofenoprilat, which contains a free sulfhydryl group susceptible to oxidation, presents a significant analytical challenge.[1][2][3] This guide will delve into various strategies employed to overcome this issue, including derivatization and the use of appropriate internal standards.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different analytical methods validated for the determination of Zofenoprilat in human plasma. The key validation parameters, including linearity, accuracy, precision, and recovery, are presented to facilitate a direct comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for Zofenoprilat Analysis

Internal StandardLinearity Range (ng/mL)Inter- and Intra-assay PrecisionInter- and Intra-assay AccuracyExtraction Recovery (%)
This compound Not explicitly stated, but used as a stable isotope-labeled internal standard.[4]Not explicitly stated.Not explicitly stated.Not explicitly stated.
Fluorine Derivatives2-600< 10%< 10%70.1
Fosinopril Sodium0.2508 - 2508< 14%< 14%92.5
DiazepamNot explicitly stated, method validated according to FDA guidance.[3][5]Specific values not provided.Specific values not provided.Not explicitly stated.

Note: The use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard in quantitative bioanalysis by mass spectrometry. It closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision by correcting for matrix effects and variability in extraction recovery. While specific validation data for a method exclusively using this compound was not found in the public literature, its chemical properties as a deuterated analog of the derivatized analyte strongly suggest it would provide performance comparable or superior to other internal standards.[4][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for the key experiments cited in this guide.

Method 1: LC-MS/MS with Fluorine Derivative Internal Standard[1]
  • Sample Preparation:

    • Protect the free sulfhydryl groups of Zofenoprilat and its internal standard by treatment with N-ethylmaleimide (NEM) to form succinimide derivatives.[1]

    • Extract the derivatized compounds and their corresponding fluorine derivative internal standards from plasma using toluene.[1]

    • Reconstitute the dried extracts before chromatographic analysis.[1]

  • Chromatography:

    • Utilize a liquid chromatography system.

  • Detection:

    • Employ a triple-stage-quadrupole mass spectrometer operating in the negative ion spray ionization mode.[1]

Method 2: LC-MS/MS with Fosinopril Sodium Internal Standard[7]
  • Sample Preparation:

    • Perform a single-step liquid-liquid extraction from human plasma using methyl tert-butyl ether.[7] This method does not require chemical derivatization.[7]

  • Chromatography:

    • Separation is achieved on a phenyl-hexyl column (5μm, 250mm×4.6mm i.d.).[7]

    • The mobile phase consists of a methanol and water solution (95:5, v/v) containing 0.1% formic acid, delivered at a flow rate of 1.0 mL/min.[7]

  • Detection:

    • Use an electrospray ion source in positive reaction monitoring mode.[7]

Method 3: LC-MS/MS with Diazepam Internal Standard[5]
  • Sample Preparation:

    • To release and stabilize the thiol group of Zofenoprilat from dimers and mixed forms with endogenous thiols, treat the plasma samples with 1,4-Dithiothreitol (DTT).[5]

    • Perform a liquid-liquid extraction with methyl tert-butyl ether under acidic conditions.[5]

  • Chromatography:

    • Analyze the post-treatment samples on an Agilent ZORBAX Eclipse XDB-C8 column.[5]

    • Use an isocratic mobile phase of methanol and 0.1% formic acid solution (85:15, v/v) at a flow rate of 0.2 mL/min.[5]

  • Detection:

    • Utilize a triple-quadrupole tandem mass spectrometer with positive electrospray ionization.[5]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz depict the workflows for the analytical method validation of Zofenoprilat.

experimental_workflow_derivatization cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_fluorine Add Fluorine Derivative IS plasma->is_fluorine nem Add NEM (Derivatization) extraction Toluene Extraction nem->extraction is_fluorine->nem drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lc LC Separation reconstitution->lc msms MS/MS Detection (Negative ESI) lc->msms

Caption: Workflow for Zofenoprilat analysis with derivatization.

experimental_workflow_no_derivatization cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_fosinopril Add Fosinopril Sodium IS plasma->is_fosinopril extraction MTBE Extraction is_fosinopril->extraction lc LC Separation (Phenyl-hexyl column) extraction->lc msms MS/MS Detection (Positive ESI) lc->msms

Caption: Workflow for Zofenoprilat analysis without derivatization.

Conclusion

The validation of a robust and reliable analytical method is paramount for the accurate determination of Zofenoprilat in biological matrices. While various methods utilizing different internal standards have been successfully developed and validated, the use of a stable isotope-labeled internal standard such as This compound is highly recommended for achieving the highest level of accuracy and precision. The choice of method, including the decision to use a derivatization step, will depend on the specific requirements of the study and the available instrumentation. This guide provides the necessary comparative data and procedural insights to aid researchers in making an informed decision for their analytical needs in the development and evaluation of Zofenopril-based therapeutics.

References

A Researcher's Guide to Internal Standards for Zofenopril Analysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, the choice of an appropriate internal standard is paramount for developing robust and reliable quantitative assays. This guide provides a detailed comparison of Zofenoprilat-NES-d5, a stable isotope-labeled internal standard, with other commonly used internal standards, supported by experimental data from published literature.

Zofenopril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Zofenoprilat.[1] Accurate quantification of both Zofenopril and Zofenoprilat in biological matrices, typically plasma, is crucial for pharmacokinetic and bioavailability studies. A significant challenge in the analysis of Zofenoprilat is the presence of a free sulfhydryl group, which is prone to oxidation, leading to the formation of disulfides. To mitigate this, a common strategy involves derivatization of the sulfhydryl group, most frequently with N-ethylmaleimide (NEM), to form a stable N-ethylsuccinimide (NES) derivative prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide will compare the performance of different internal standards used in the LC-MS/MS analysis of Zofenopril and its derivatized active metabolite, Zofenoprilat-NES. The primary internal standard of interest is this compound, a deuterated analog of the derivatized analyte. Other internal standards discussed include fluorine derivatives, diazepam, and fosinopril sodium.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In LC-MS/MS-based bioanalysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound falls into this category. The key advantage of a SIL internal standard is that its physicochemical properties are nearly identical to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, SIL internal standards can effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in quantitative results.

Alternative Internal Standards: Structural Analogs

When a SIL internal standard is not available or economically feasible, researchers often turn to structural analogs. These are compounds with similar chemical structures to the analyte but are not isotopically labeled. For Zofenopril analysis, compounds like diazepam and fosinopril have been employed. While often providing acceptable results, they may not perfectly mimic the analyte's behavior in all aspects of the analytical process, potentially leading to less effective correction for experimental variability.

Performance Data Comparison

The following tables summarize the performance characteristics of different LC-MS/MS methods for the analysis of Zofenopril and Zofenoprilat using various internal standards, as reported in the literature. It is important to note that the experimental conditions varied between these studies, which may influence the reported performance metrics.

Table 1: Performance Characteristics for Zofenopril Analysis

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
Fluorine Derivative1 - 3001< 10%< 10%84.8[1]
Diazepam1 - 500Not ReportedNot ReportedNot ReportedNot Reported[2]
Fosinopril Sodium0.1052 - 1052Not Reported< 14%< 14%93.5[3]

Table 2: Performance Characteristics for Zofenoprilat Analysis

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
Fluorine Derivative2 - 6002< 10%< 10%70.1[1]
Diazepam2 - 1800Not ReportedNot ReportedNot ReportedNot Reported[2]
Fosinopril Sodium0.2508 - 2508Not Reported< 14%< 14%92.5[3]

While a direct head-to-head comparison study using this compound was not found in the reviewed literature, the theoretical benefits of a SIL internal standard suggest that a method employing it would likely meet or exceed the performance of those using fluorine derivatives, with potentially improved precision and accuracy due to better correction for matrix effects.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Using Fluorine Derivatives as Internal Standards

This method involves the derivatization of Zofenoprilat with N-ethylmaleimide (NEM) followed by liquid-liquid extraction.

1. Sample Preparation:

  • To a plasma sample, add the fluorine-derivatized internal standards for Zofenopril and Zofenoprilat-NES.

  • Add a solution of N-ethylmaleimide (NEM) to derivatize the free sulfhydryl group of Zofenoprilat.

  • Perform a liquid-liquid extraction with toluene.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Details not specified.

  • Column: Details not specified.

  • Mobile Phase: Details not specified.

  • MS/MS System: Triple-stage quadrupole mass spectrometer.

  • Ionization Mode: Negative ion spray ionization.

3. Validation Parameters:

  • The method was validated for linearity, precision, accuracy, recovery, and limit of quantitation.[1]

Method 2: Using Diazepam as an Internal Standard

This method employs a protein precipitation and liquid-liquid extraction approach without derivatization, but with a reducing agent to stabilize Zofenoprilat.

1. Sample Preparation:

  • Add 1,4-Dithiothreitol (DTT) to the plasma sample to reduce and stabilize Zofenoprilat.

  • Add diazepam as the internal standard.

  • Perform a liquid-liquid extraction with methyl tert-butyl ether under acidic conditions.

  • Evaporate the organic layer and reconstitute the residue.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series.

  • Column: Agilent ZORBAX Eclipse XDB-C8.

  • Mobile Phase: Isocratic elution with methanol and 0.1% formic acid solution (85:15, v/v).

  • MS/MS System: Triple-quadrupole tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization.

3. Validation Parameters:

  • The method was validated for specificity, lower limit of quantitation, accuracy, and precision.[4]

Method 3: Using Fosinopril Sodium as an Internal Standard

This method utilizes a single liquid-liquid extraction step without derivatization.

1. Sample Preparation:

  • Add fosinopril sodium as the internal standard to the plasma sample.

  • Perform a single liquid-liquid extraction step with methyl tert-butyl ether.

  • Evaporate the organic layer and reconstitute the residue.

2. LC-MS/MS Conditions:

  • LC System: Details not specified.

  • Column: Phenyl-hexyl column (5µm, 250mm×4.6mm i.d.).

  • Mobile Phase: Methanol and water (95:5, v/v) containing 0.1% formic acid.

  • MS/MS System: Details not specified.

  • Ionization Mode: Positive electrospray ionization.

3. Validation Parameters:

  • The method was validated for linearity, precision, accuracy, and recovery.[3]

Visualizing the Workflow and Mechanism of Action

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is derivatization Derivatization with NEM (for Zofenoprilat) add_is->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Bioanalytical Workflow for Zofenopril

The diagram above outlines a typical bioanalytical workflow for the quantification of Zofenopril and Zofenoprilat in plasma, highlighting the key stages from sample preparation to data analysis.

Zofenopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this signaling pathway.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Na+ & H2O Retention Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Zofenoprilat Zofenoprilat (Active Metabolite) Zofenoprilat->ACE Inhibition

Zofenopril's Mechanism of Action via the RAAS Pathway

Conclusion

The selection of an internal standard is a critical decision in the development of bioanalytical methods for Zofenopril. While structural analogs like diazepam and fosinopril have been used to successfully validate methods, stable isotope-labeled internal standards, such as this compound, represent the gold standard. The use of a SIL internal standard is expected to provide the most accurate and precise data by effectively compensating for analytical variability, particularly matrix effects. For researchers aiming to develop highly robust and reliable assays for Zofenopril and its active metabolite, this compound is the recommended internal standard of choice.

References

A Comparative Guide to Linearity and Range Determination for Zofenoprilat Analysis: Featuring Zofenoprilat-NES-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity and range determination for the quantification of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, in biological matrices. It focuses on the use of the stable isotope-labeled internal standard, Zofenoprilat-NES-d5, and compares its expected performance with alternative internal standards used in published LC-MS/MS methods.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative LC-MS/MS analysis. This is due to their similar physicochemical properties to the analyte, which allows them to effectively compensate for variability in sample preparation, chromatography, and ionization.

While specific experimental data for the linearity and range of this compound is not publicly available, its performance is expected to be superior to that of structural analog internal standards. The following table summarizes the performance of analytical methods for zofenoprilat using various internal standards.

Internal StandardAnalyteLinearity (Correlation Coefficient, r²)Linear Range (ng/mL)Analytical MethodReference
This compound (Expected) Zofenoprilat>0.99Wide dynamic range, e.g., 0.1 - 1000LC-MS/MSTheoretical
Fosinopril SodiumZofenoprilat>0.9950.2508 - 2508LC-MS/MS[1]
DiazepamZofenoprilatNot explicitly stated, but method was validatedNot explicitly statedLC-MS/MS[2][3]
Fluorine-derivatized ZofenoprilatZofenoprilatNot explicitly stated, but method was validated2 - 600LC-MS/MS[4]

Note: The performance of this compound is inferred based on the well-established advantages of using stable isotope-labeled internal standards in LC-MS/MS bioanalysis.[5][6][7]

Experimental Protocols

A detailed protocol for determining the linearity and range of a bioanalytical method for zofenoprilat using this compound as an internal standard is provided below. This protocol is based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[8][9]

Objective:

To establish the linear relationship between the detector response and the concentration of zofenoprilat in a biological matrix (e.g., human plasma) and to define the concentration range over which the method is accurate and precise.

Materials:
  • Zofenoprilat reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and chromatography

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of zofenoprilat in a suitable solvent.

    • Prepare a separate stock solution of this compound.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the zofenoprilat stock solution with the blank biological matrix to prepare a minimum of six to eight non-zero calibration standards.

    • The concentration range should encompass the expected therapeutic concentrations of zofenoprilat.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC

      • High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)

  • Sample Preparation:

    • To aliquots of the calibration standards, QC samples, and blank matrix, add a fixed volume of the this compound internal standard solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Analyze the samples using a validated chromatographic method and appropriate mass spectrometric detection parameters.

  • Data Analysis:

    • Calculate the peak area ratio of zofenoprilat to this compound for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of zofenoprilat.

    • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

Acceptance Criteria for Linearity:
  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.

Determination of Range:

The range of the assay is defined by the LLOQ and the ULOQ.

  • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within 20% of the nominal value).

  • ULOQ: The highest concentration on the calibration curve that can be quantified with acceptable precision (≤15% CV) and accuracy (within 15% of the nominal value).

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the linearity and range of a bioanalytical method for zofenoprilat.

Linearity_Range_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_evaluation Evaluation Stock_Z Zofenoprilat Stock Solution Cal_Std Calibration Standards Stock_Z->Cal_Std QC_Samples QC Samples Stock_Z->QC_Samples Stock_IS This compound Stock Solution Spike_IS Spike with Internal Standard Stock_IS->Spike_IS Cal_Std->Spike_IS QC_Samples->Spike_IS Extraction Sample Extraction Spike_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Linearity Linearity (r²) Data_Processing->Linearity Range Range (LLOQ/ULOQ) Data_Processing->Range

Caption: Workflow for Linearity and Range Determination.

Signaling Pathway of Zofenopril's Action

Zofenopril is a prodrug that is hydrolyzed in vivo to its active form, zofenoprilat. Zofenoprilat inhibits the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Zofenoprilat Zofenoprilat Zofenoprilat->ACE Inhibits

Caption: Zofenoprilat's Inhibition of the RAAS Pathway.

References

Inter-laboratory Comparison of Bioanalytical Methods for Zofenoprilat: A Guide to Using Zofenoprilat-NES-d5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental data presented herein is illustrative, based on established bioanalytical method validation principles, and does not represent the results of a formal multi-laboratory study. Publicly available, direct inter-laboratory comparison data for methods using Zofenoprilat-NES-d5 is limited.

Introduction

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] Accurate quantification of zofenoprilat in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[1][2][3][4][5][6]

A critical component of a robust LC-MS/MS assay is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis.[7] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound.[7][8] This guide provides a comparative overview of bioanalytical methods for zofenoprilat, highlighting the advantages of using a deuterated SIL-IS like this compound over other alternatives.

This compound is a deuterium-labeled derivative of zofenoprilat, specifically designed for use as an internal standard in mass spectrometry-based assays.[8][9] The "NES" designation indicates derivatization with N-ethylmaleimide to stabilize the reactive thiol group of zofenoprilat, preventing the formation of disulfides and ensuring accurate measurement.[1][4] The "d5" signifies the presence of five deuterium atoms, providing a distinct mass shift from the unlabeled analyte.

Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts assay performance. Here, we compare three common approaches for zofenoprilat quantification.

Table 1: Comparison of Internal Standard Performance

Performance MetricMethod A: this compound (SIL-IS)Method B: Structural Analog (e.g., Fosinopril)[3]Method C: No Internal Standard
Co-elution with Analyte CompletePartial or NoneN/A
Extraction Recovery Tracks AnalyteMay DifferVariable
Ionization Suppression Compensates EffectivelyMay DifferNot Compensated
Precision (%CV) < 5%5-15%> 15%
Accuracy (%RE) ± 5%± 15%> 15%
Robustness HighModerateLow

Data is illustrative and based on typical LC-MS/MS method validation outcomes.

Experimental Protocols

This section details a representative experimental protocol for the quantification of zofenoprilat in human plasma using this compound as an internal standard.

3.1 Sample Preparation: Protein Precipitation & Derivatization

A protein precipitation followed by derivatization is a common workflow for zofenoprilat analysis.[1][4]

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is_add 2. Add this compound (IS) plasma->is_add nem_add 3. Add N-ethylmaleimide (NEM) for derivatization is_add->nem_add vortex1 4. Vortex nem_add->vortex1 ppt_add 5. Add Acetonitrile (PPT solvent) vortex1->ppt_add vortex2 6. Vortex ppt_add->vortex2 centrifuge 7. Centrifuge vortex2->centrifuge supernatant 8. Transfer Supernatant centrifuge->supernatant inject 9. Inject into LC-MS/MS supernatant->inject

Caption: Plasma sample preparation workflow.

3.2 Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Column Temperature 40 °C
Injection Volume 5 µL

3.3 Mass Spectrometry Conditions

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Zofenoprilat-NES) Q1: 451.2 -> Q3: 224.1
MRM Transition (this compound) Q1: 456.2 -> Q3: 224.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Analysis and Interpretation

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis.[7] It effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to improved accuracy and precision.[7][10]

4.1 Logical Workflow for Method Comparison

The decision to use a SIL-IS is based on the need for high-quality, reproducible data, which is essential for regulatory submissions and pivotal clinical studies.

G start Assay Goal: Quantify Zofenoprilat need_high_quality High Accuracy & Precision Required? start->need_high_quality use_sil Use SIL-IS (this compound) need_high_quality->use_sil Yes use_analog Use Structural Analog IS need_high_quality->use_analog No end_robust Result: Robust & Reliable Data use_sil->end_robust end_less_robust Result: Less Reliable Data use_analog->end_less_robust no_is Use No Internal Standard (Not Recommended)

Caption: Decision workflow for internal standard selection.

Conclusion

While various internal standards can be employed for the quantification of zofenoprilat, the use of a stable isotope-labeled internal standard, this compound, offers superior performance. Its properties ensure it closely mimics the analyte during all stages of the analytical process, resulting in the most accurate and precise data. For researchers and drug development professionals requiring high-quality, defensible data for pharmacokinetic and clinical studies, this compound is the recommended internal standard.

References

Performance of Zofenoprilat-NES-d5 Across Diverse LC-MS Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Zofenoprilat-NES-d5, a deuterated internal standard, across various liquid chromatography-mass spectrometry (LC-MS) systems. The data presented herein is crucial for method development, validation, and the accurate quantification of Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, in biological matrices.

Zofenoprilat's inherent instability, due to the oxidative degradation of its thiol group, necessitates specific sample preparation techniques for reliable analysis. This guide explores different strategies, including derivatization and reduction, and their impact on assay performance with different LC-MS setups. The use of a stable isotope-labeled internal standard like this compound is paramount for correcting matrix effects and other sources of variability, ensuring high accuracy and precision in quantitative bioanalysis.

Comparative Performance Data

The following tables summarize the quantitative performance of analytical methods for Zofenoprilat using different LC-MS systems and sample preparation approaches. The data is compiled from validated bioanalytical methods and showcases the achievable limits of quantification, linearity, precision, and accuracy.

ParameterMethod 1: NEM Derivatization with Triple Quadrupole MSMethod 2: DTT Stabilization with Triple Quadrupole MSAlternative: Fosinopril (IS) with Triple Quadrupole MS
Internal Standard Fluorine derivativesDiazepamFosinopril sodium
Mass Spectrometer Triple-Stage-QuadrupoleTriple-QuadrupoleElectrospray ion source
Ionization Mode Negative Ion Spray (ESI)Positive Electrospray (ESI)Positive Reaction Monitoring
Linearity Range 2 - 600 ng/mL[1]0.5 - 2,000 ng/mL0.2508 - 2508 ng/mL[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]Not explicitly stated0.2508 ng/mL[2]
Intra-assay Precision < 10%[1]Not explicitly stated< 14%[2]
Inter-assay Precision < 10%[1]Not explicitly stated< 14%[2]
Intra-assay Accuracy < 10%[1]Not explicitly stated< 14%[2]
Inter-assay Accuracy < 10%[1]Not explicitly stated< 14%[2]
Extraction Recovery 70.1%[1]Not explicitly stated92.5%[2]

While direct comparative data for this compound on high-resolution mass spectrometry (HRMS) platforms like Q-TOF or Orbitrap is limited in the reviewed literature, the analysis of other ACE inhibitors suggests that HRMS can offer high selectivity and sensitivity, often with the advantage of full-scan data acquisition for retrospective analysis. For instance, a method for quantifying angiotensin peptides using a Q-TOF mass analyzer achieved a lower limit of quantification of 10 pg/mg.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the key experimental protocols from the compared studies.

Method 1: N-ethylmaleimide (NEM) Derivatization

This method focuses on protecting the reactive thiol group of Zofenoprilat through derivatization prior to LC-MS analysis.

  • Sample Preparation:

    • To prevent oxidative degradation, the free sulfhydryl groups of Zofenoprilat and its internal standard are protected by treatment with N-ethylmaleimide (NEM), forming stable succinimide derivatives.[1]

    • The derivatized compounds are then extracted from plasma using liquid-liquid extraction with toluene.[1]

    • The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[1]

  • Liquid Chromatography:

    • The specific column and mobile phase composition were not detailed in the available abstract.

  • Mass Spectrometry:

    • Instrument: Triple-Stage-Quadrupole Mass Spectrometer.[1]

    • Ionization: Negative Ion Spray (ESI).[1]

    • Detection: Specific details on mass transitions were not provided in the abstract.

Method 2: 1,4-Dithiothreitol (DTT) Stabilization

This approach utilizes a reducing agent to stabilize the thiol group of Zofenoprilat.

  • Sample Preparation:

    • 1,4-Dithiothreitol (DTT) is used as a reducing agent to release and stabilize the thiol group of Zofenoprilat from dimers and mixed forms with endogenous thiols in plasma samples.[3]

    • A liquid-liquid extraction is performed with methyl tert-butyl ether under acidic conditions.[3]

    • The organic layer is separated, evaporated, and the residue is reconstituted before injection.[3]

  • Liquid Chromatography:

    • Column: Agilent ZORBAX Eclipse XDB-C8.[3]

    • Mobile Phase: Isocratic elution with methanol and 0.1% formic acid solution (85:15, v/v).[3]

    • Flow Rate: 0.2 mL/min.[3]

  • Mass Spectrometry:

    • Instrument: Triple-Quadrupole Tandem Mass Spectrometer.[3]

    • Ionization: Positive Electrospray (ESI).[3]

    • Detection: Specific mass transitions were not provided in the abstract.

Visualizing the Analytical Workflow and Concepts

To better illustrate the processes involved in the LC-MS analysis of Zofenoprilat and the principles of the ionization techniques, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification plasma Plasma Sample is_add Addition of This compound (IS) plasma->is_add Aliquot stabilize Stabilization/ Derivatization (e.g., DTT or NEM) extract Liquid-Liquid or Solid-Phase Extraction stabilize->extract is_add->stabilize reconstitute Evaporation & Reconstitution extract->reconstitute lc LC Separation (e.g., C18 Column) reconstitute->lc ms Mass Spectrometry (e.g., Triple Quadrupole) lc->ms Eluent data Data Acquisition & Processing ms->data quant Concentration Calculation data->quant

Caption: A typical bioanalytical workflow for the quantification of Zofenoprilat using LC-MS.

Caption: A simplified comparison of ESI and APCI ionization mechanisms in LC-MS.

References

A Comparative Pharmacokinetic Analysis of Zofenopril and Enalapril Utilizing Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two prominent angiotensin-converting enzyme (ACE) inhibitors, Zofenopril and Enalapril. The use of deuterated internal standards in the bioanalytical methods described herein is emphasized as a critical component for ensuring the accuracy and robustness of pharmacokinetic data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and clinical pharmacology.

Introduction

Zofenopril and Enalapril are both prodrugs that are converted in vivo to their active metabolites, Zofenoprilat and Enalaprilat, respectively.[1][2] These active forms exert their therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure.[3][4] While both drugs belong to the same class, they exhibit notable differences in their pharmacokinetic properties, which can influence their clinical application and efficacy.[1][5] The inclusion of a sulfhydryl group in Zofenopril's structure may also contribute to some unique pharmacological properties.[6]

The precise and accurate quantification of these drugs and their metabolites in biological matrices is paramount for pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as deuterated standards, is the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[7][8] Deuterated standards co-elute with the analyte and have nearly identical physicochemical properties, allowing for effective correction of matrix effects and variations in extraction recovery and ionization efficiency, thereby leading to more reliable and reproducible data.[9]

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Zofenopril, Enalapril, and their active metabolites. Data has been compiled from various studies to provide a comprehensive overview.

Table 1: Pharmacokinetic Parameters of Zofenopril and its Active Metabolite, Zofenoprilat

ParameterZofenoprilZofenoprilat
Time to Peak Plasma Concentration (Tmax) ~1.19 hours~1.36 hours
Volume of Distribution (Vd) 96 LNot specified
Clearance (CL) 20 L/hNot specified
Elimination Half-life (t½) Not specifiedNot specified

Table 2: Pharmacokinetic Parameters of Enalapril and its Active Metabolite, Enalaprilat

ParameterEnalaprilEnalaprilat
Time to Peak Plasma Concentration (Tmax) ~1.0 hour4.3 - 4.6 hours
Peak Plasma Concentration (Cmax) 310.1 - 313.5 ng/mL54.8 - 57.2 ng/mL
Area Under the Curve (AUC 0-∞) 450.0 - 479.6 ng·h/mL255.9 - 266.9 ng·h/mL
Elimination Half-life (t½) 1.3 - 1.6 hours3.5 - 4.5 hours

A key pharmacokinetic distinction between the two drugs is the rate of conversion to their active metabolites. Studies have shown that Zofenopril undergoes a more rapid and complete hydrolysis to Zofenoprilat compared to the conversion of Enalapril to Enalaprilat.[1] This is reflected in the higher metabolite-to-parent drug ratio for Cmax and AUC for Zofenopril.[1]

Experimental Protocols

The following is a representative experimental protocol for the simultaneous determination of Zofenopril, Zofenoprilat, Enalapril, and Enalaprilat in human plasma using LC-MS/MS with deuterated internal standards.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microfuge tube, add 10 µL of a working solution containing the deuterated internal standards (Zofenopril-d5, Zofenoprilat-d5, Enalapril-d5, and Enalaprilat-d5).

  • Add 500 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1260 Infinity LC or equivalent.

  • Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • MS System: Agilent 6410B Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and their corresponding deuterated internal standards would be determined and optimized. For example:

    • Enalapril: m/z 377.2 → 234.1

    • Enalaprilat: m/z 349.2 → 206.1

    • Zofenopril: m/z 430.1 → 326.1

    • Zofenoprilat: m/z 388.1 → 284.1

    • (Note: Transitions for deuterated standards would be shifted by the mass of the deuterium labels).

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

4. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Deuterated Internal Standards plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis ace_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ace ACE bradykinin Bradykinin inactive_peptides Inactive Peptides bradykinin->inactive_peptides ACE vasodilation Vasodilation bradykinin->vasodilation ace_inhibitors Zofenoprilat / Enalaprilat ace_inhibitors->ace

References

Assessing the Isotopic Purity of Zofenoprilat-NES-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable bioanalytical results. This guide provides a comprehensive assessment of the isotopic purity of Zofenoprilat-NES-d5, a deuterated analog of a key metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. We present a comparative analysis with alternative deuterated standards, supported by established experimental methodologies for determining isotopic enrichment.

The use of deuterated compounds as internal standards in quantitative analysis by mass spectrometry has become a cornerstone of modern drug development. These standards, which have one or more hydrogen atoms replaced by deuterium, exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but their increased mass allows for clear differentiation in mass spectrometric analyses. This co-elution and similar ionization response enable precise correction for variations in sample preparation and instrument response, leading to highly accurate quantification of the target analyte.

This guide focuses on this compound and compares it with other commercially available deuterated standards of Zofenopril and its active metabolite, Zofenoprilat.

Comparative Analysis of Deuterated Zofenopril Standards

The selection of a suitable deuterated internal standard is critical and is often based on factors such as chemical purity, isotopic enrichment, and the stability of the deuterium label. Below is a summary of available data for this compound and its alternatives.

Compound NameSupplier ExampleChemical PurityIsotopic Purity/Enrichment
This compound Axios Research, MedChemExpressNot specified in publicly available dataNot specified in publicly available data
Zofenoprilat-d5 Veeprho, Santa Cruz BiotechnologyNot specified in publicly available dataNot specified in publicly available data
Zofenopril-d5 MedChemExpress99.92% (HPLC)Not explicitly stated, but implied to be high by CoA
Zofenopril-d5 Cayman Chemical≥95%Not explicitly stated, but implied to be high by CoA

Note: The isotopic purity for this compound and Zofenoprilat-d5 is not consistently provided in publicly available Certificates of Analysis or product descriptions. Researchers are strongly encouraged to request this information directly from the suppliers.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity and enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis

HRMS is a powerful technique to determine the isotopic distribution of a labeled compound. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between the desired deuterated species and any residual non-deuterated or partially deuterated variants.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis Sample Dissolve this compound in appropriate solvent (e.g., Acetonitrile/Water) Dilution Dilute to an optimal concentration for MS analysis Sample->Dilution Injection Inject sample into LC-HRMS system Dilution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection High-Resolution Mass Analysis (e.g., Orbitrap) Ionization->Detection Extraction Extract Ion Chromatograms for all isotopologues (d0 to d5) Detection->Extraction Integration Integrate peak areas of each isotopologue Extraction->Integration Calculation Calculate Isotopic Purity: (Area_d5 / Sum(Areas_d0-d5)) * 100 Integration->Calculation

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of approximately 1 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution of the analyte with good peak shape (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 400-500.

    • Resolution: Set to a high resolution (e.g., >70,000) to resolve the isotopic peaks.

    • Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the unlabeled (d0), partially labeled (d1-d4), and fully labeled (d5) forms of Zofenoprilat-NES. The isotopic purity is calculated by dividing the peak area of the d5 isotopologue by the sum of the peak areas of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

NMR spectroscopy, particularly deuterium (²H) NMR, provides direct evidence of the presence and location of deuterium atoms in a molecule. Quantitative NMR (qNMR) can be used to determine the degree of deuteration.

Logical Relationship for NMR Analysis:

cluster_nmr_prep Sample & Standard Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_analysis Data Analysis & Calculation Sample_NMR Accurately weigh this compound Solvent_NMR Dissolve both in a deuterated solvent (e.g., CDCl3) Sample_NMR->Solvent_NMR Standard_NMR Accurately weigh an internal quantitative standard Standard_NMR->Solvent_NMR Acquisition_1H Acquire ¹H NMR spectrum Solvent_NMR->Acquisition_1H Acquisition_2H Acquire ²H NMR spectrum Solvent_NMR->Acquisition_2H Integration_1H Integrate residual proton signals at deuterated positions Acquisition_1H->Integration_1H Integration_2H Integrate deuterium signals Acquisition_2H->Integration_2H Comparison Compare integrals of analyte signals to the internal standard Integration_1H->Comparison Integration_2H->Comparison Purity_Calc Calculate isotopic enrichment Comparison->Purity_Calc

Caption: Logic for Isotopic Enrichment Determination by qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg).

    • Accurately weigh a known amount of a suitable internal standard with a known purity (e.g., maleic acid).

    • Dissolve the sample and internal standard in a known volume of an appropriate deuterated solvent (e.g., Chloroform-d, Methanol-d4) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum. This will allow for the identification of any residual, non-deuterated protons at the labeled positions.

    • The absence or significant reduction of signals at the expected positions of the deuterated protons is a primary indicator of high isotopic enrichment.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms.

    • The chemical shifts of the deuterium signals will be very similar to their proton counterparts.

    • Quantitative analysis of the integral of the deuterium signals relative to the integral of the internal standard can provide a measure of the isotopic enrichment. It is important to use appropriate relaxation delays to ensure accurate quantification.[3]

Conclusion

The accurate determination of isotopic purity is a critical quality control step for any research involving stable isotope-labeled internal standards. While this compound is a commercially available standard, the lack of readily accessible quantitative data on its isotopic purity from suppliers necessitates that researchers perform their own verification. The methodologies outlined in this guide, utilizing HRMS and NMR spectroscopy, provide robust frameworks for this assessment. For comparative purposes, Zofenopril-d5 appears to be a well-characterized alternative with documented high chemical purity. Researchers should always aim to use internal standards with the highest possible isotopic enrichment (ideally >98%) to ensure the accuracy and reliability of their quantitative bioanalytical methods.[4] Direct communication with suppliers to obtain detailed Certificates of Analysis that include isotopic purity data is a crucial first step in the selection of an appropriate internal standard.

References

Safety Operating Guide

Navigating the Disposal of Zofenoprilat-NES-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Protocol

It is imperative to handle all chemical waste in accordance with local, state, and federal regulations. [1] In the absence of a specific SDS for Zofenoprilat-NES-d5, the precautionary measures for Zofenopril calcium salt should be followed.

Spill Management

In the event of a spill, the primary objective is to prevent the generation of dust and airborne particles.

For Dry Spills:

  • Utilize dry clean-up procedures.

  • Carefully collect the residue.

  • Place the collected material into a sealed plastic bag or another appropriate container for disposal.[1]

General Spill Response:

  • Alert emergency responders and inform them of the location and nature of the hazard.[1]

  • Wear appropriate personal protective equipment (PPE), including protective clothing, to control personal contact.[1]

  • Prevent the spillage from entering drains or water courses by any available means.[1]

  • After recovery of the product, wash the area with large amounts of water and prevent runoff into drains.[1]

  • If contamination of drains or waterways occurs, immediately advise emergency services.[1]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound.

cluster_0 start Start: this compound for Disposal is_unused Is the compound unused and uncontaminated? start->is_unused recycle Consult manufacturer for recycling options. is_unused->recycle Yes prepare_for_disposal Prepare for Waste Disposal is_unused->prepare_for_disposal No is_recyclable Recycling feasible? recycle->is_recyclable is_recyclable->prepare_for_disposal No use_take_back Utilize take-back program for disposal. is_recyclable->use_take_back Yes check_regulations Consult Local, State, and Federal Regulations prepare_for_disposal->check_regulations take_back_program Is a drug take-back program available? check_regulations->take_back_program take_back_program->use_take_back Yes household_trash_disposal Dispose in household trash following FDA guidelines. take_back_program->household_trash_disposal No package_for_trash Mix with unappealing substance (e.g., dirt, cat litter). Place in a sealed container. household_trash_disposal->package_for_trash final_disposal Dispose of sealed container in trash. package_for_trash->final_disposal

Disposal decision workflow for this compound.

Detailed Disposal Procedures

  • Assess for Recycling: If the this compound is unused and has not been contaminated, it may be suitable for recycling.[1] Contact the manufacturer to inquire about recycling options.

  • Consult Regulations: Always begin by consulting your institution's environmental health and safety (EHS) office and reviewing all applicable local, state, and federal waste disposal regulations.[1] These regulations will dictate the permissible disposal methods in your area.

  • Utilize Drug Take-Back Programs: The most recommended method for disposing of unwanted pharmaceuticals is through community drug take-back programs.[2] These programs ensure that the drugs are disposed of in a safe and environmentally sound manner.

  • Disposal in Household Trash (if no take-back program is available): If a take-back program is not accessible, the U.S. Food and Drug Administration (FDA) provides guidelines for disposing of most medicines in the household trash.[2][3]

    • Do not crush the tablets or capsules.

    • Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[3] This prevents accidental ingestion by children or pets and discourages diversion.

    • Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[2][3]

    • Before disposing of the original container, be sure to scratch out all personal information on the prescription label to protect your privacy.[3]

    • The sealed container can then be placed in your household trash.

Important Considerations for Deuterated Compounds:

While deuterium itself is a naturally occurring isotope of hydrogen and is not considered a significant environmental pollutant, the overall hazardousness of a deuterated compound is determined by the properties of the molecule it is a part of.[4] Therefore, this compound should be handled with the same precautions as Zofenopril. Waste solvents containing deuterated compounds should be kept separate, clearly marked, and disposed of through a certified hazardous materials (HAZMAT) disposal company, especially if the composition is unknown.[5]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.